(S)-Butaprost free acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYNQYXOKJDXAV-NMXQQJQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-Butaprost Free Acid: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Butaprost free acid is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Its mechanism of action is multifaceted, primarily involving the activation of canonical G protein-dependent signaling pathways, leading to the accumulation of intracellular cyclic adenosine monophosphate (cAMP). Additionally, evidence suggests its involvement in non-canonical, G protein-independent signaling cascades. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction
Prostaglandin E2 is a principal mediator of a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Its diverse effects are mediated through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. This compound is a synthetic analog of PGE2 that exhibits high selectivity for the EP2 receptor, making it an invaluable tool for elucidating the specific roles of this receptor subtype.[1] Understanding the precise mechanism of action of this compound is crucial for the development of targeted therapeutics that modulate the EP2 signaling pathway for the treatment of various diseases.
Quantitative Data: Receptor Binding Affinity and Functional Potency
The interaction of this compound with the human EP2 receptor and its selectivity over other prostanoid receptors have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Functional Potency of this compound at the EP2 Receptor
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Murine | 2.4 µM | Radioligand Binding | [2][3] |
| EC50 | Murine | 33 nM | cAMP Accumulation | [3] |
| EC50 | Human | 106.4 nM | Chemotaxis Inhibition |
Table 2: Selectivity Profile of Butaprost at Prostanoid Receptors
| Receptor Subtype | Activity | Notes | Reference |
| EP2 | Agonist | Highly selective partial agonist (free acid form) | [4] |
| EP1 | Low Activity | Less activity compared to EP2. | [2][3] |
| EP3 | Low Activity | Butaprost is reported to be ~18-fold selective for EP2 over EP3. | [2][3] |
| EP4 | Low Activity | Less activity compared to EP2. | [2][3] |
| DP | No Appreciable Binding | ||
| FP | No Appreciable Binding | ||
| IP | No Appreciable Binding | ||
| TP | No Appreciable Binding |
Signaling Pathways
This compound, upon binding to the EP2 receptor, initiates a cascade of intracellular signaling events. These can be broadly categorized into G protein-dependent and G protein-independent pathways.
G Protein-Dependent Signaling: The Canonical cAMP Pathway
The primary and most well-characterized signaling pathway for the EP2 receptor is through its coupling to the stimulatory G protein, Gs.
Activation of the Gs protein leads to the dissociation of its α-subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The resulting increase in intracellular cAMP activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). PKA phosphorylates various substrate proteins, including the cAMP response element-binding protein (CREB), leading to the regulation of gene transcription and subsequent cellular responses.
G Protein-Independent Signaling: β-Arrestin and EGFR Transactivation
Emerging evidence suggests that EP2 receptor activation can also trigger signaling pathways independent of G protein coupling, primarily through the recruitment of β-arrestin.
Upon agonist binding, the phosphorylated EP2 receptor can serve as a scaffold for the recruitment of β-arrestin. This interaction can lead to the activation of non-receptor tyrosine kinases, such as Src, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR). Transactivated EGFR then initiates its own downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK pathways, which are critical in regulating cell proliferation and survival.[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of this compound for the EP2 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the EP2 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
[3H]-PGE2 (Radioligand).
-
This compound (unlabeled competitor).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well filter plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane preparation (20-40 µg of protein).
-
50 µL of [3H]-PGE2 at a final concentration near its Kd value.
-
50 µL of varying concentrations of this compound (e.g., 10^-10 to 10^-5 M).
-
For total binding, add 50 µL of binding buffer instead of the competitor.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (HTRF)
This assay measures the functional potency (EC50) of this compound by quantifying its ability to stimulate cAMP production.
Objective: To determine the EC50 value of this compound for the stimulation of intracellular cAMP accumulation.
Materials:
-
Cells stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Stimulation Buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the EP2-expressing cells into a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Cell Stimulation: Remove the culture medium and add 5 µL of the diluted this compound to the cells. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add 5 µL of the HTRF lysis buffer containing cAMP-d2, followed by 5 µL of the anti-cAMP cryptate solution.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the logarithm of the this compound concentration. Determine the EC50 value from the resulting sigmoidal dose-response curve.[6]
β-Arrestin Recruitment Assay (PathHunter®)
This assay is used to investigate the G protein-independent signaling of the EP2 receptor.
Objective: To determine if this compound induces the recruitment of β-arrestin to the EP2 receptor.
Materials:
-
PathHunter® β-Arrestin cell line co-expressing the EP2 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).
-
This compound.
-
PathHunter® Detection Reagents.
-
384-well white microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the PathHunter® cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® Detection Reagents according to the manufacturer's protocol.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.[1][7][8][9]
EGFR Transactivation Assay (Western Blot)
This assay detects the phosphorylation of EGFR as an indicator of its transactivation following EP2 receptor stimulation.
Objective: To determine if this compound induces the phosphorylation of EGFR.
Materials:
-
Cells expressing both the EP2 receptor and EGFR (e.g., A431 cells).[5]
-
This compound.
-
Serum-free cell culture medium.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-EGFR (Tyr1173) and anti-total-EGFR.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Culture and Starvation: Culture cells to near confluency and then serum-starve for 12-24 hours.
-
Stimulation: Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and block the membrane.
-
Antibody Incubation: Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-EGFR antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-EGFR to total EGFR.
Experimental and Logical Workflows
The characterization of this compound as an EP2 receptor agonist follows a logical progression of experiments.
Conclusion
This compound is a selective EP2 receptor agonist that primarily signals through the Gs-cAMP pathway. Evidence also points towards its ability to engage G protein-independent signaling through β-arrestin recruitment and subsequent EGFR transactivation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target the EP2 receptor. Further investigation into the nuanced signaling of this compound will continue to illuminate the complex biology of the EP2 receptor and its role in health and disease.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
(S)-Butaprost Free Acid: A Technical Guide to its EP2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Butaprost free acid is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This technical guide provides an in-depth analysis of its receptor selectivity profile, the underlying signaling pathways, and detailed experimental protocols for its characterization. Quantitative data from binding and functional assays are presented to offer a clear comparison of its activity across various prostanoid receptors. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with EP2 receptor agonists.
Introduction
Prostaglandin E2 is a principal mediator of a wide array of physiological and pathological processes, including inflammation, pain, and cancer. It exerts its effects through four distinct G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. The EP2 receptor, coupled to the Gs alpha subunit (Gαs), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is implicated in various cellular responses, making the EP2 receptor an attractive therapeutic target.
This compound, a synthetic analog of PGE2, has been identified as a selective agonist for the EP2 receptor. Its selectivity is crucial for elucidating the specific roles of the EP2 receptor and for the development of targeted therapeutics with minimal off-target effects. This guide delves into the specifics of its receptor selectivity and the methodologies used to determine it.
Quantitative Data on Receptor Selectivity
Table 1: Binding Affinity (Ki) of Butaprost and this compound at Prostanoid Receptors
| Receptor Subtype | Butaprost (ester form) Ki (nM) | This compound Ki (nM) | Reference |
| EP2 | 2400 (murine) | 73 | [1] |
| EP1 | Less active | Data not available | [1] |
| EP3 | Less active (~18-fold lower affinity than for EP2) | Data not available | [1] |
| EP4 | Less active | Data not available | [1] |
| DP | Data not available | Data not available | |
| FP | Data not available | Data not available | |
| IP | Data not available | Data not available | |
| TP | Data not available | Data not available |
Note: Butaprost is the methyl ester prodrug of Butaprost free acid. The free acid form generally exhibits higher affinity.
Table 2: Functional Activity (EC50) of Butaprost at Prostanoid Receptors
| Receptor Subtype | Butaprost EC50 (nM) | Reference |
| EP2 | 33 (murine) | [1] |
| EP1 | Less active | [1] |
| EP3 | Less active | [1] |
| EP4 | Less active | [1] |
EP2 Receptor Signaling Pathway
Activation of the EP2 receptor by an agonist like this compound initiates a well-defined signaling cascade. The canonical pathway involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA) and the Exchange Protein Activated by cAMP (Epac), which mediate various downstream cellular effects.
Caption: EP2 Receptor Signaling Pathway.
Experimental Protocols
Determining the selectivity of a compound like this compound requires robust and well-defined experimental procedures. The two primary assays used are radioligand binding assays and functional assays measuring second messenger production (e.g., cAMP).
Radioligand Binding Assay
This assay measures the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to the receptor, allowing for the determination of the compound's binding affinity (Ki).
Caption: Experimental Workflow for Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the prostanoid receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2, typically at a concentration close to its Kd), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a parallel set of wells should contain the membranes, radioligand, and a high concentration of an unlabeled standard ligand.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of the second messenger cAMP, providing a measure of its functional potency (EC50).
Caption: Experimental Workflow for cAMP Functional Assay.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the prostanoid receptor of interest in a suitable medium.
-
Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Cell Stimulation:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX, typically 0.5 mM), for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (this compound) to the wells.
-
Incubate for a specific time (e.g., 15-60 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a sensitive detection method, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using antibodies to detect cAMP.
-
Luminescence-based assays: Reporter gene assays where the expression of a luciferase is under the control of a cAMP response element (CRE).
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced in each well based on the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by non-linear regression analysis of the dose-response curve.
-
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the EP2 receptor. Its selectivity for the EP2 subtype allows for the targeted investigation of this specific signaling pathway. The experimental protocols detailed in this guide provide a framework for the accurate and reproducible characterization of this compound and other potential EP2 receptor modulators. Further studies to fully quantify its binding affinity and functional potency across the entire panel of prostanoid receptors will provide a more complete understanding of its selectivity profile.
References
An In-Depth Technical Guide to (S)-Butaprost Free Acid: A Selective EP2 Receptor Agonist
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of (S)-Butaprost free acid, a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This document is intended for researchers, scientists, and drug development professionals working in fields such as pharmacology, medicinal chemistry, and cell biology.
Chemical Structure and Properties
This compound is a synthetic analog of prostaglandin E1. Its chemical structure is characterized by a cyclopentanone ring with two side chains. The stereochemistry at specific carbons, particularly the (S) configuration at carbon 16 in the omega side chain, is crucial for its biological activity.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (5Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-en-1-yl]-5-oxocyclopentyl]hept-5-enoic acid | [1] |
| CAS Number | 433219-55-7 | [2][3] |
| Molecular Formula | C₂₃H₃₈O₅ | [3] |
| Molecular Weight | 394.54 g/mol | [2] |
| Appearance | A solution in methyl acetate | [4] |
| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 50 mg/mL, PBS (pH 7.2): 0.1 mg/mL | |
| SMILES | O=C(O)CCCCCC[C@@H]1--INVALID-LINK--C2(CCC)CCC2">C@@H--INVALID-LINK--CC1=O | [2] |
| InChI Key | PAYNQYXOKJDXAV-ZHIWTBQHSA-N |
Pharmacological Properties
This compound is a highly selective agonist for the EP2 receptor, a G-protein coupled receptor (GPCR).[2] Its binding and activation of the EP2 receptor initiate a cascade of intracellular signaling events. The free acid form of butaprost is noted to be more potent than its ester counterpart.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Species/System | Reference(s) |
| Target | EP2 Receptor | [2][5] | |
| Kᵢ (Binding Affinity) | 73 nM (for butaprost free acid) | Membranes from EP2 receptor-transfected CHO cells | [6] |
| EC₅₀ (Functional Potency) | 33 nM | Murine EP2 receptor | [1] |
| EC₅₀ (cAMP Accumulation) | 0.5 µM | Rat primary microglial cultures | [7] |
| Selectivity | Selective for EP2 over EP1, EP3, and EP4 receptors. Approximately 18-fold selective for EP2 over EP3 in binding studies. | Murine and other systems | [1][7] |
Signaling Pathways
Activation of the EP2 receptor by this compound primarily couples to the stimulatory G protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[7] There is also evidence for G-protein independent signaling through β-arrestin and potential crosstalk with other signaling pathways, such as the Protein Kinase C (PKC) pathway.[1][7]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of this compound to the EP2 receptor.
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand for the EP2 receptor (e.g., [³H]-PGE2).
-
Add increasing concentrations of unlabeled this compound (competitor).
-
To determine non-specific binding, add a high concentration of an unlabeled standard EP2 agonist (e.g., PGE2) to a set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with cold binding buffer to remove any unbound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.
-
cAMP Functional Assay
This protocol describes a method to measure the functional potency of this compound by quantifying its ability to stimulate cAMP production.[10][11]
-
Cell Culture and Plating:
-
Culture a cell line expressing the EP2 receptor (e.g., HEK293-EP2) in the appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent the degradation of cAMP.[10]
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the different concentrations of this compound to the cells. Include a vehicle control.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.[10]
-
-
cAMP Detection:
-
Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Follow the manufacturer's instructions for the chosen cAMP assay kit to measure the intracellular cAMP levels. This typically involves adding detection reagents and measuring a fluorescent or luminescent signal.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced in each well based on the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for screening and characterizing a GPCR agonist like this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the EP2 receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable probe for in vitro and in vivo investigations. The information and protocols provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies.
Disclaimer: This document is for informational purposes only and is not intended as a substitute for professional scientific guidance. All experiments should be conducted in accordance with established laboratory safety protocols.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand recognition, unconventional activation, and G protein coupling of the prostaglandin E2 receptor EP2 subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pharm.emory.edu [pharm.emory.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
An In-depth Technical Guide to (S)-Butaprost Free Acid (CAS Number: 433219-55-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Butaprost free acid is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). As a Gs protein-coupled receptor (GPCR), the EP2 receptor is implicated in a wide array of physiological and pathophysiological processes, including inflammation, immune modulation, intraocular pressure regulation, and neuroprotection. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, detailed methodologies for its characterization, and a visualization of its signaling pathways. The information presented is intended to support researchers and drug development professionals in utilizing this compound as a critical tool for investigating EP2 receptor biology and its therapeutic potential.
Chemical and Physical Properties
This compound is a synthetic analog of prostaglandin E1. Key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 433219-55-7 |
| Molecular Formula | C₂₃H₃₈O₅ |
| Molecular Weight | 394.54 g/mol |
| Synonyms | (+/-)-15-DEOXY-16S-HYDROXY-17-CYCLOBUTYL PROSTAGLANDIN E1 |
| Appearance | Varies; often supplied as a solution or solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methyl acetate. Limited solubility in aqueous buffers.[1] |
Pharmacological Profile
This compound is a selective agonist for the EP2 receptor, which is coupled to the Gs alpha subunit of heterotrimeric G proteins.[1][2][3][4] Activation of the EP2 receptor by this compound initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Quantitative Pharmacological Data
The following table summarizes key in vitro pharmacological data for butaprost and its free acid form. It is important to note that the specific enantiomeric form is not always specified in the literature.
| Parameter | Compound | Species/Cell Line | Value | Reference |
| Kᵢ | Butaprost | Murine EP2 receptor | 2.4 µM | [5][6] |
| Kᵢ | Butaprost free acid | EP2 receptor-transfected CHO cells | 73 nM | [1][5] |
| EC₅₀ | Butaprost | Murine EP2 receptor | 33 nM | [5] |
| ED₅₀ | Butaprost free acid | Rabbit EP2-transfected COS-1 cells (cAMP formation) | 212.5 ± 75.8 nM |
Signaling Pathways
Activation of the EP2 receptor by this compound triggers multiple downstream signaling pathways, extending beyond the canonical Gs-cAMP-PKA axis. These pathways can act in concert or independently to mediate the diverse biological effects of EP2 receptor activation.
Canonical Gs-cAMP-PKA Pathway
The primary signaling pathway for the EP2 receptor involves the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including transcription factors like CREB, to modulate gene expression and cellular function.
Caption: Canonical Gs-cAMP-PKA signaling pathway of the EP2 receptor.
Non-Canonical Signaling Pathways
Recent evidence suggests that EP2 receptor activation can also lead to signaling through alternative pathways, including the Exchange Protein Directly Activated by cAMP (Epac) and β-arrestin-mediated pathways. These non-canonical pathways can regulate distinct cellular processes.
Caption: Non-canonical signaling branches of the EP2 receptor.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization of this compound's activity. The following sections provide generalized yet detailed methodologies for key assays.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the EP2 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the EP2 receptor by this compound.
Materials:
-
Membrane preparations from cells expressing the EP2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [³H]PGE₂).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the EP2 receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM unlabeled PGE₂).
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
cAMP Accumulation Assay
This protocol measures the functional activity of this compound by quantifying its ability to stimulate cAMP production in whole cells.
Objective: To determine the EC₅₀ of this compound for the activation of the EP2 receptor.
Materials:
-
Whole cells expressing the EP2 receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture medium and plates.
Procedure:
-
Cell Seeding: Seed EP2-expressing cells into 96- or 384-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate with a PDE inhibitor in a suitable buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer.
-
cAMP Detection: Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
References
- 1. Epac2 Mediates Cardiac β1-Adrenergic Dependent SR Ca2+ Leak and Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(S)-Butaprost Free Acid: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Experimental Use of (S)-Butaprost Free Acid for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound, a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This document details its physicochemical properties, mechanism of action, associated signaling pathways, and detailed protocols for key experimental assays.
Core Compound Properties
This compound is a synthetic analog of prostaglandin E2. Its high selectivity for the EP2 receptor makes it a valuable tool for investigating the physiological and pathophysiological roles of this specific receptor subtype.
| Property | Value | Reference |
| Molecular Weight | 394.54 g/mol | [1] |
| Molecular Formula | C₂₃H₃₈O₅ | [2] |
| CAS Number | 433219-55-7 | [2] |
| Synonyms | 9-oxo-11α,16S-dihydroxy-17-cyclobutyl-prost-13E-en-1-oic acid | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO, DMF, and Ethanol |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR). The EP2 receptor is primarily coupled to the Gαs stimulatory protein.
Upon agonist binding, the Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of two main downstream effector pathways:
-
Protein Kinase A (PKA) Pathway: cAMP binds to the regulatory subunits of PKA, leading to the release and activation of its catalytic subunits. Activated PKA then phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates gene expression.
-
Exchange Protein Activated by cAMP (Epac) Pathway: cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small G-protein Rap1. This pathway is involved in various cellular processes, including cell adhesion, proliferation, and inflammation.
The specific cellular response to this compound is dependent on the cell type and the relative expression and localization of these downstream signaling components.
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds, demonstrating its potency and selectivity for the EP2 receptor.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | Species | Reference |
| This compound | EP2 | ~73 | Murine | [3] |
| Butaprost (methyl ester) | EP2 | 2400 | Murine | [3][4] |
| Prostaglandin E2 (PGE2) | EP2 | - | - | |
| This compound | EP1 | >10000 | Murine | [4] |
| This compound | EP3 | >10000 | Murine | [4] |
| This compound | EP4 | >10000 | Murine | [4] |
Table 2: Functional Potency (EC50)
| Compound | Assay | EC50 (nM) | Cell Line | Reference |
| This compound | cAMP Accumulation | 33 | Murine EP2-expressing cells | [4] |
| Butaprost (methyl ester) | cAMP Accumulation | 24000 | Human EP2-expressing cells | [5] |
| Prostaglandin E2 (PGE2) | cAMP Accumulation | 0.6 | Human EP2-expressing cells | [5] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below. These protocols are representative and may require optimization for specific cell types and experimental conditions.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the EP2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human or murine EP2 receptor.
-
[³H]-PGE₂ (specific activity ~100-200 Ci/mmol).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the EP2 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in Binding Buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Binding Buffer (for total binding) or 10 µM unlabeled PGE₂ (for non-specific binding).
-
50 µL of various concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
50 µL of [³H]-PGE₂ at a final concentration of ~1-2 nM.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through GF/B filters pre-soaked in Wash Buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate intracellular cAMP production in whole cells.
Materials:
-
A cell line endogenously or recombinantly expressing the EP2 receptor (e.g., HEK293-EP2).
-
Cell culture medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), pH 7.4.[5]
-
This compound.
-
A commercial cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 20,000-50,000 cells per well and culture overnight.
-
Pre-incubation: Aspirate the culture medium and wash the cells once with Stimulation Buffer without IBMX. Then, add 100 µL of Stimulation Buffer containing IBMX to each well and incubate for 30 minutes at 37°C.
-
Stimulation: Add 10 µL of varying concentrations of this compound (typically from 10⁻¹¹ M to 10⁻⁵ M) to the wells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion
This compound is a highly selective and potent EP2 receptor agonist that serves as an invaluable pharmacological tool for elucidating the diverse biological functions of the EP2 receptor. Its well-characterized mechanism of action and the availability of robust experimental protocols facilitate its use in a wide range of research applications, from basic science to drug discovery. This technical guide provides a solid foundation for researchers to effectively utilize this compound in their studies.
References
(S)-Butaprost free acid in vitro studies
An In-Depth Technical Guide to the In Vitro Applications of (S)-Butaprost Free Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). As a G-protein coupled receptor (GPCR), the EP2 receptor is implicated in a wide array of physiological and pathophysiological processes, including inflammation, smooth muscle relaxation, neuroprotection, and cancer progression. The selectivity of (S)-Butaprost makes it an invaluable pharmacological tool for elucidating the specific roles of the EP2 receptor in these processes. This document provides a comprehensive technical overview of the in vitro pharmacology of this compound, including its binding affinities, signaling pathways, and detailed protocols for key experimental assays.
Mechanism of Action & Quantitative Data
This compound exerts its biological effects by binding to and activating the EP2 receptor, a Gαs-coupled receptor. This activation initiates a cascade of intracellular signaling events, primarily centered around the production of cyclic adenosine monophosphate (cAMP). Its high selectivity makes it less active against other prostanoid receptors such as EP1, EP3, and EP4[1][2][3].
Binding Affinity and Potency
The affinity (Ki) and potency (EC50) of (S)-Butaprost have been characterized in various in vitro systems. The quantitative data are summarized in the table below. It is noteworthy that prostaglandin free acids generally exhibit 10 to 100 times higher affinity for their cognate receptors than their ester derivatives[4].
| Parameter | Value | Species / System | Reference |
| Ki | 2.4 µM | Murine EP2 Receptor | [1][2][3] |
| Ki | 73 nM | EP2 Receptor-transfected CHO cells | [4] |
| EC50 | 33 nM | Murine EP2 Receptor | [1][2] |
Signaling Pathways
Activation of the EP2 receptor by (S)-Butaprost triggers multiple downstream signaling pathways, which can be both G-protein-dependent and independent.
Canonical Gαs-cAMP Signaling Pathway
The primary signaling mechanism for the EP2 receptor is through the Gαs protein. Binding of (S)-Butaprost induces a conformational change in the receptor, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), mediating various cellular responses[2][5][6].
Anti-Fibrotic TGF-β/Smad2 Pathway
(S)-Butaprost has been shown to exert anti-fibrotic effects by interfering with the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, it attenuates the TGF-β-induced phosphorylation of Smad2, a key step in the pro-fibrotic signaling cascade[1][2][3]. This effect leads to a reduction in the expression of fibrotic markers like fibronectin and α-smooth muscle actin[3][7]. Interestingly, some studies suggest this anti-fibrotic action may be independent of the cAMP/PKA pathway[5].
Key In Vitro Applications & Experimental Protocols
(S)-Butaprost is utilized in a variety of in vitro assays to probe the function of the EP2 receptor in different biological contexts.
Summary of In Vitro Cellular Effects
| Cell Line / System | Concentration | Observed Effect | Reference |
| hEP2-HEK293/EBNA cells | 1-100 nM | Induces Nur77 mRNA expression via PKC pathway | [1] |
| MDCK cells | 50 µM | Reduces TGF-β-induced fibronectin expression and Smad2 phosphorylation | [1][3][5] |
| Prostate Tumor Cells | Not specified | Promotes cell growth and invasion | |
| Murine Mast Cells | 10⁻⁵ M | Inhibits IgE-mediated degranulation (β-hexosaminidase release) | [8] |
| Human Myometrium | 10⁻⁸ - 10⁻⁵ M | Causes concentration-dependent inhibition of myometrial activity | [6] |
Protocol 1: cAMP Accumulation Assay
This protocol describes a method to quantify the increase in intracellular cAMP in response to EP2 receptor activation by (S)-Butaprost using a competitive enzyme immunoassay.
Workflow Diagram:
Detailed Methodology:
-
Cell Seeding: Seed cells stably expressing the human EP2 receptor (e.g., HEK293-hEP2) into a 96-well cell culture plate at a density of 20,000-50,000 cells/well. Culture overnight at 37°C, 5% CO₂.
-
Assay Preparation: Gently aspirate the culture medium. Wash cells once with 100 µL of pre-warmed PBS.
-
Phosphodiesterase (PDE) Inhibition: Add 90 µL of stimulation buffer (e.g., HBSS containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)) to each well. Incubate for 30 minutes at 37°C. IBMX is crucial to prevent the degradation of newly synthesized cAMP.
-
Agonist Stimulation: Prepare serial dilutions of this compound in stimulation buffer. Add 10 µL of the dilutions to the respective wells. Include a vehicle control (buffer only) and a positive control (e.g., 10 µM Forskolin, a direct adenylyl cyclase activator). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the stimulation buffer. Add 100 µL of the lysis buffer provided with the cAMP assay kit. Incubate for 10-20 minutes on a plate shaker at room temperature.
-
cAMP Quantification: Perform the cAMP measurement using a commercially available kit (e.g., HTRF, ELISA, AlphaScreen) according to the manufacturer's instructions. This typically involves transferring the cell lysate to the assay plate and adding detection reagents.
-
Data Analysis: Measure the signal on a compatible plate reader. Convert the signal to cAMP concentrations using a standard curve run in parallel. Plot the cAMP concentration against the log of the (S)-Butaprost concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Boyden Chamber Cell Invasion Assay
This protocol outlines the use of a Boyden chamber (or Transwell) assay to measure the effect of (S)-Butaprost on the invasive potential of cancer cells, such as PC3 prostate cancer cells.
Workflow Diagram:
Detailed Methodology:
-
Insert Preparation: Thaw Matrigel Basement Membrane Matrix on ice. Dilute to 1 mg/mL with cold, serum-free medium. Add 50-100 µL to the apical chamber of 24-well Transwell inserts (8.0 µm pore size). Incubate for 2-4 hours at 37°C to allow for gelling. Rehydrate the Matrigel layer with serum-free medium for 30 minutes before use[9][10].
-
Cell Preparation: Culture cancer cells (e.g., PC3) to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay[11]. Harvest cells using trypsin and resuspend in serum-free medium containing various concentrations of this compound (or vehicle control).
-
Assay Assembly: Add 600-750 µL of chemoattractant medium (e.g., complete medium with 10% FBS) to the lower wells of the 24-well plate[11]. Carefully place the Matrigel-coated inserts into the wells.
-
Cell Seeding: Add 500 µL of the cell suspension (containing 5x10⁴ to 1x10⁵ cells) with the appropriate (S)-Butaprost concentration to the upper chamber of each insert[9][11].
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Staining: After incubation, carefully remove the inserts. Use a cotton-tipped swab to gently remove the non-invading cells and Matrigel from the top surface of the membrane. Fix the inserts in 100% methanol for 10 minutes, then stain with 0.5% Crystal Violet solution for 20 minutes.
-
Quantification: Gently wash the inserts in water to remove excess stain and allow them to air dry. Using a microscope, count the number of stained, invaded cells on the underside of the membrane. Capture images from 3-5 random fields per insert.
-
Data Analysis: Calculate the average number of invaded cells per field for each condition. Express the data as a percentage of the vehicle-treated control. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
Conclusion
This compound is a cornerstone tool for the in vitro investigation of EP2 receptor pharmacology. Its high selectivity allows for the precise dissection of EP2-mediated signaling pathways and cellular functions. The data and protocols presented in this guide offer a robust framework for researchers aiming to explore the role of the EP2 receptor in their specific areas of interest, from inflammation and fibrosis to cancer biology. Proper application of these methodologies will continue to advance our understanding of this important therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. immune-system-research.com [immune-system-research.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-Butaprost Free Acid and Butaprost for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of (S)-Butaprost free acid and its methyl ester prodrug, Butaprost. Both compounds are selective agonists for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2), a G-protein coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation, smooth muscle relaxation, and tissue fibrosis. This document details their mechanisms of action, comparative potency, and the experimental protocols used for their characterization.
Core Concepts: From Prodrug to Active Compound
Butaprost is a synthetic analog of PGE2 and is pharmacologically utilized as a methyl ester prodrug. In biological systems, it undergoes hydrolysis to its active form, Butaprost free acid. The (S)-enantiomer of Butaprost free acid is recognized as the more potent and highly selective agonist for the EP2 receptor.[1] This relationship is a critical consideration in experimental design and data interpretation.
Figure 1: Relationship between Butaprost and this compound.
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for Butaprost and its free acid, highlighting the generally higher potency of the free acid form. It is important to note that the data are compiled from various sources and experimental conditions may differ.
Table 1: Binding Affinity (Ki) at the EP2 Receptor
| Compound | Receptor Species | Ki (nM) | Reference |
| Butaprost | Murine | 2400 | [2][3][4] |
| Butaprost free acid | Not Specified | 73 |
Table 2: Functional Potency (EC50) for EP2 Receptor Activation
| Compound | Assay Type | Cell Line/Tissue | EC50 (nM) | Reference |
| Butaprost | cAMP Accumulation | Human EP2-expressing cells | 24,000 | [5] |
| Butaprost free acid | cAMP Accumulation | Murine EP2 receptor | 33 | [2][3][6] |
Table 3: Selectivity Profile
| Compound | Receptor Selectivity | Reference |
| Butaprost | Selective for EP2 over EP1, EP3, and EP4 receptors.[2][3][4] | [2][3][4] |
| This compound | Potent and highly selective for the EP2 receptor.[1] | [1] |
Signaling Pathways of the EP2 Receptor
Activation of the EP2 receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac), which in turn modulate various cellular functions.
Beyond the canonical G-protein dependent pathway, the EP2 receptor can also signal through a β-arrestin-dependent mechanism. This pathway can lead to the activation of other kinases, such as Src and the subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR).
Furthermore, in the context of renal fibrosis, Butaprost has been shown to attenuate the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β) by hampering the phosphorylation of Smad2.[2][3][4]
Figure 2: EP2 Receptor Signaling Pathways.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize EP2 receptor agonists like this compound and Butaprost.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the EP2 receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the EP2 receptor (e.g., from HEK293 or CHO cells stably transfected with the human EP2 receptor).
-
Radioligand: [3H]-PGE2.
-
Test Compounds: this compound, Butaprost.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter and Fluid.
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Experimental workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of intracellular cAMP, thereby determining its functional potency (EC50) as an agonist at the Gαs-coupled EP2 receptor.
Materials:
-
Cell Line: A cell line expressing the EP2 receptor (e.g., HEK293 or CHO).
-
Test Compounds: this compound, Butaprost.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
cAMP Detection Kit: e.g., HTRF, LANCE, or ELISA-based kits.
-
Cell Lysis Buffer (if required by the kit).
-
Plate Reader compatible with the chosen detection kit.
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in stimulation buffer.
-
Remove the culture medium from the cells and replace it with stimulation buffer.
-
Add the diluted test compounds to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Lyse the cells according to the cAMP detection kit's instructions.
-
Perform the cAMP detection assay following the manufacturer's protocol. This typically involves adding detection reagents and incubating for a specific period.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Quantify the amount of cAMP produced in each well based on the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and use non-linear regression to determine the EC50 value.
Figure 4: Experimental workflow for a cAMP functional assay.
Conclusion
This compound is a potent and selective agonist of the EP2 receptor, with Butaprost serving as its methyl ester prodrug. The higher potency of the free acid is a key consideration for in vitro and in vivo studies. The activation of the EP2 receptor by these compounds triggers complex signaling cascades, primarily through the Gαs-cAMP pathway, but also involving β-arrestin and interactions with other signaling networks like the TGF-β/Smad pathway. The experimental protocols detailed in this guide provide a framework for the pharmacological characterization of these and other EP2 receptor modulators, enabling researchers to further elucidate their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism of prostaglandin glycerol esters and prostaglandin ethanolamides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
(S)-Butaprost free acid signaling pathway
An In-depth Technical Guide to the (S)-Butaprost Free Acid Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective synthetic agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). As a Gs protein-coupled receptor (GPCR), the EP2 receptor's activation by (S)-Butaprost initiates a canonical signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP), which mediates a wide range of physiological and pathophysiological processes. This technical guide provides a detailed overview of the core signaling pathway, quantitative pharmacological data, key experimental methodologies, and alternative signaling mechanisms associated with (S)-Butaprost.
Core Signaling Pathway: EP2 Receptor Activation
(S)-Butaprost selectively binds to and activates the EP2 receptor, a seven-transmembrane GPCR. This receptor is primarily coupled to the stimulatory G protein, Gαs. The activation sequence is a cornerstone of GPCR signaling and proceeds as follows:
-
Ligand Binding: (S)-Butaprost binds to the extracellular domain of the EP2 receptor, inducing a conformational change.
-
G-Protein Coupling and Activation: The conformational change facilitates the coupling and activation of the heterotrimeric Gs protein. The Gαs subunit releases GDP and binds GTP.
-
Gαs Dissociation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Activation: The activated Gαs subunit binds to and stimulates the enzyme adenylyl cyclase (AC).[1]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[1]
-
Downstream Effector Activation: Elevated intracellular cAMP levels lead to the activation of key downstream effectors, most notably Protein Kinase A (PKA) and, in some contexts, the Exchange Protein Activated by cAMP (Epac).[1] PKA proceeds to phosphorylate numerous substrate proteins, thereby modulating a variety of cellular functions including gene transcription, metabolism, and cell growth.
Visualization of the Core Signaling Pathway
Caption: Canonical Gs-coupled signaling pathway activated by (S)-Butaprost via the EP2 receptor.
Quantitative Pharmacological Data
The binding affinity (Ki) and potency (EC50 or pEC50) of (S)-Butaprost have been characterized in various systems. It is crucial to note the species and cell-type differences, as these can significantly influence measured values. This compound is noted to be a highly selective partial agonist at human EP2 receptors.[2][3]
| Parameter | Value | Species/Cell System | Comments | Reference |
| Binding Affinity (Ki) | 2.4 µM | Murine | Radioligand binding assay. | [1][4][5] |
| Potency (EC50) | 33 nM | Murine | Functional assay measuring receptor activation. | [4] |
| Potency (EC50) | 106.4 nM | Human Neutrophils | Functional assay measuring inhibition of chemotaxis. | [6][7] |
| Potency (EC50) | 170 nM | Human SK-N-AS Cells | Functional assay measuring cAMP induction. | [8] |
| Potency (pEC50) | 5.2 ± 0.2 | Human Lung Mast Cells | Functional assay measuring inhibition of histamine release. | [9] |
Alternative Signaling Pathways
While the Gs-cAMP-PKA axis is the canonical pathway, evidence suggests that (S)-Butaprost and EP2 activation can engage other signaling modalities:
-
TGF-β/Smad Pathway: In models of renal fibrosis, Butaprost has been shown to exert anti-fibrotic effects by inhibiting the phosphorylation of Smad2, a key component of the TGF-β signaling pathway.[4][5] This effect appears to be independent of the cAMP/PKA pathway.[5]
-
Protein Kinase C (PKC) Pathway: In HEK293 cells expressing the human EP2 receptor, Butaprost was found to upregulate Nur77 gene expression through a PKC-dependent mechanism.[4]
-
β-Arrestin Signaling: Like many GPCRs, the EP2 receptor can also engage G-protein independent signaling pathways, including those mediated by β-arrestin, which can influence processes like tumor cell migration.
Key Experimental Protocols
The characterization of (S)-Butaprost's signaling pathway relies on a set of core biochemical and cell-based assays.
Radioligand Binding Assay (Competition)
This protocol is a representative method for determining the binding affinity (Ki) of unlabeled (S)-Butaprost by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-PGE2) for binding to the EP2 receptor.
Objective: To determine the Ki of (S)-Butaprost at the human EP2 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human EP2 receptor.
-
Radioligand: [³H]-PGE2.
-
Unlabeled Ligand: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail and counter.
Methodology:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes via centrifugation. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL [³H]-PGE2 (at a concentration near its Kd), 50 µL binding buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL [³H]-PGE2, 50 µL of a high concentration of unlabeled PGE2 (e.g., 10 µM), and 100 µL of membrane suspension.
-
Competition: 50 µL [³H]-PGE2, 50 µL of varying concentrations of (S)-Butaprost (e.g., 10⁻¹¹ M to 10⁻⁵ M), and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of (S)-Butaprost.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell cAMP Accumulation Assay
This protocol describes a method to measure the potency (EC50) of (S)-Butaprost by quantifying the production of intracellular cAMP upon EP2 receptor stimulation.
Objective: To determine the EC50 of (S)-Butaprost for cAMP production.
Materials:
-
HEK293 or other suitable cells expressing the human EP2 receptor.
-
Cell culture medium.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
This compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Lysis buffer (provided with the kit).
Methodology:
-
Cell Plating: Seed cells into a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Aspirate the culture medium and wash the cells. Add Stimulation Buffer containing the PDE inhibitor and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of (S)-Butaprost (e.g., 10⁻¹² M to 10⁻⁵ M) to the wells. Include a vehicle control (buffer only).
-
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the buffer and adding cell lysis buffer as per the kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP measurement following the specific protocol of the chosen detection kit (e.g., adding detection reagents for HTRF or transferring lysate for ELISA).
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Convert the raw signal from each well into a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the log concentration of (S)-Butaprost.
-
Fit the data to a four-parameter logistic equation to determine the EC50, which is the concentration of (S)-Butaprost that produces 50% of the maximal response.
-
Experimental Workflow Visualization
Caption: A typical experimental workflow for measuring agonist-induced cAMP accumulation in whole cells.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. ovid.com [ovid.com]
- 3. Functional pharmacology of human prostanoid EP2 and EP4 receptors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-Butaprost, EP2 agonist (CAS 69648-38-0) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin E2 activates EP2 receptors to inhibit human lung mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Butaprost Free Acid: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Butaprost free acid is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] As a structural analog of PGE2, it is a valuable pharmacological tool for investigating the diverse physiological and pathophysiological roles of the EP2 receptor.[3][4] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[5] The EP2 receptor is expressed in a variety of tissues, including respiratory, vascular, and uterine smooth muscle, as well as human neutrophils.[3][4] This widespread expression underlies the diverse biological effects of (S)-Butaprost, which range from smooth muscle relaxation and ocular hypotension to anti-inflammatory and anti-fibrotic activities. This document provides a comprehensive overview of the biological activity of this compound, with a focus on its receptor binding profile, functional activity, signaling pathways, and key in vitro and in vivo effects.
Receptor Binding Affinity and Selectivity
(S)-Butaprost exhibits a high degree of selectivity for the EP2 receptor over other prostanoid receptor subtypes. While it binds with approximately one-tenth the affinity of the endogenous ligand PGE2 to the murine EP2 receptor, it shows negligible binding to other murine EP, DP, TP, FP, or IP receptors.[3][4]
Quantitative Data: Receptor Binding Profile
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Species | Reference |
| EP2 | (S)-Butaprost | 2.4 µM | Murine | [6][7] |
| EP1 | (S)-Butaprost | Low Affinity | Murine | [6][7] |
| EP3 | (S)-Butaprost | Low Affinity | Murine | [6][7] |
| EP4 | (S)-Butaprost | Low Affinity | Murine | [6][7] |
Functional Activity
The primary functional consequence of (S)-Butaprost binding to the EP2 receptor is the stimulation of intracellular cAMP production. This activity has been characterized in various cell-based assays.
Quantitative Data: Functional Potency
| Assay Type | Cell Line | Parameter | (S)-Butaprost | PGE2 | Reference |
| cAMP Accumulation | COS cells (transfected with human EP2) | EC50 | ~5 µM | ~43 nM | [4] |
| cAMP Accumulation | HEK293 cells (expressing human EP2) | EC50 | 2.4 x 10⁻⁵ M | 6.0 x 10⁻¹⁰ M | [8] |
| Functional Activity | Murine EP2 Receptor | EC50 | 33 nM | - | [6] |
Signaling Pathways
Activation of the EP2 receptor by (S)-Butaprost initiates a cascade of intracellular signaling events, primarily through the Gs-cAMP-PKA pathway. However, evidence suggests potential involvement of other signaling molecules and crosstalk with other pathways.
Primary Signaling Pathway: Gs-cAMP-PKA
The canonical signaling pathway for the EP2 receptor involves its coupling to a stimulatory G protein (Gs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, mediating the ultimate cellular response.
Other Potential Signaling Pathways
-
PKC Pathway : In some cellular contexts, Butaprost has been shown to upregulate Nur77 gene expression through a Protein Kinase C (PKC) pathway.[6][9]
-
TGF-β/Smad2 Signaling : Butaprost can attenuate fibrosis by interfering with the TGF-β/Smad2 signaling pathway.[6][7][9][10] It has been shown to reduce TGF-β-induced fibronectin expression and Smad2 phosphorylation.[6][7]
Key In Vitro and In Vivo Biological Effects
Ocular Hypotensive Effects
Butaprost is a highly efficacious ocular hypotensive agent.[11] In glaucomatous monkeys, it has been shown to normalize intraocular pressure (IOP).[11] A single 0.1% dose of butaprost significantly decreased IOP in both normotensive and laser-induced glaucomatous monkey eyes.[12] The mechanism of action appears to be an increase in uveoscleral outflow.[12]
Anti-Inflammatory and Immunomodulatory Effects
Butaprost exhibits significant anti-inflammatory properties, particularly in the context of allergic responses. It has been shown to inhibit mast cell degranulation in a dose-dependent manner.[13] In vivo, butaprost treatment reduced mast cell-mediated vascular permeability in a model of cutaneous anaphylaxis.[13]
Smooth Muscle Relaxation
-
Myometrium : Butaprost causes dose-dependent inhibition of myometrial activity in tissue from both pregnant and non-pregnant women.[14][15] It can significantly attenuate oxytocin-induced contractions, suggesting a potential therapeutic role as a tocolytic agent.[14][15] This effect is likely mediated by the increase in intracellular cAMP levels.[14][15]
-
Respiratory and Vascular Smooth Muscle : The expression of EP2 receptors on respiratory and vascular smooth muscle suggests a role for Butaprost in mediating relaxation in these tissues, contributing to effects like bronchodilation and vasodilation.[3][4]
Anti-Fibrotic Effects
Butaprost has demonstrated anti-fibrotic activity in models of renal fibrosis. In mice with unilateral ureteral obstruction, Butaprost treatment attenuated the development of fibrosis, as indicated by reduced expression of α-smooth muscle actin, fibronectin, and collagen 1A1.[6][7]
Effects on the Nervous System
In the context of pain, the role of EP2 activation is complex. While some studies suggest a pro-nociceptive role, others indicate that EP2 agonism in specific cell types, like Schwann cells, can inhibit inflammatory pain.[16] Butaprost has been used as a tool to dissect the contribution of EP2 receptors to allodynia.[16]
Experimental Protocols
Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of (S)-Butaprost for the EP2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Butaprost free acid | EP2激动剂 | MCE [medchemexpress.cn]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. The prostanoid EP2 receptor agonist butaprost increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An investigation of the effect of the prostaglandin EP2 receptor agonist, butaprost, on the human isolated myometrium from pregnant and non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. Targeting prostaglandin E2 receptor 2 in Schwann cells inhibits inflammatory pain but not inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Attenuation of TGF-β/Smad2 Signaling by (S)-Butaprost Free Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGF-β) signaling is a critical pathway involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a key driver in the pathogenesis of fibrotic diseases, where excessive extracellular matrix deposition leads to tissue scarring and organ dysfunction. The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor, which in turn recruits and phosphorylates a type I receptor. This activated receptor complex then phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated Smad2/3 forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as fibronectin (FN) and alpha-smooth muscle actin (α-SMA).
Recent research has identified (S)-Butaprost free acid, a selective prostaglandin E receptor 2 (EP2) agonist, as a promising therapeutic agent for mitigating fibrosis.[1][2] This technical guide provides an in-depth overview of the current understanding of how this compound modulates the TGF-β/Smad2 signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms and experimental workflows.
Data Presentation: The Impact of (S)-Butaprost on TGF-β1-Induced Fibrotic Markers
The following tables summarize the quantitative effects of this compound on key markers of fibrosis induced by TGF-β1 in both in vitro and in vivo models.
Table 1: In Vitro Effects of (S)-Butaprost on TGF-β1-Induced Fibrotic Markers in Madin-Darby Canine Kidney (MDCK) Cells
| Marker | Treatment | Concentration of (S)-Butaprost | Result | Reference |
| Fibronectin (FN) Expression | TGF-β1 (5 ng/mL) | 50 µM | Almost complete blockage of TGF-β1-induced FN expression.[3][4] | [3][4] |
| Smad2 Phosphorylation | TGF-β1 (5 ng/mL) | 50 µM | Inhibition of TGF-β1-stimulated Smad2 phosphorylation.[3][4] | [3][4] |
| Epithelial-Mesenchymal Transition (EMT) | TGF-β1 (5 ng/mL) | 50 µM | Inhibition of TGF-β1-induced spindle-like morphology characteristic of EMT.[3][4] | [3][4] |
Table 2: In Vivo Effects of (S)-Butaprost on Fibrotic Markers in a Unilateral Ureteral Obstruction (UUO) Mouse Model
| Marker | Treatment | Dosage of (S)-Butaprost | Result | Reference |
| α-Smooth Muscle Actin (α-SMA) Protein Expression | 7 days of UUO | 4 mg/kg/day | Significant reduction in UUO-induced α-SMA protein expression.[1] | [1] |
| Fibronectin (FN) Protein Expression | 7 days of UUO | 4 mg/kg/day | Significant reduction in UUO-induced FN protein expression.[1] | [1] |
| Collagen 1A1 (Col1a1) Gene Expression | 7 days of UUO | 4 mg/kg/day | Significant reduction in UUO-induced Col1a1 gene expression.[1] | [1] |
| α-Smooth Muscle Actin (Acta2) Gene Expression | 7 days of UUO | 4 mg/kg/day | Significant reduction in UUO-induced Acta2 gene expression.[1] | [1] |
| Fibronectin (Fn1) Gene Expression | 7 days of UUO | 4 mg/kg/day | Significant reduction in UUO-induced Fn1 gene expression.[1] | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
Caption: TGF-β/Smad2 signaling pathway and the inhibitory point of (S)-Butaprost.
Caption: Experimental workflow for investigating (S)-Butaprost's effect on TGF-β signaling.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Analysis in MDCK Cells
-
Cell Culture and Treatment:
-
Madin-Darby Canine Kidney (MDCK) epithelial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[4]
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[4]
-
For experiments, cells are grown to approximately 80% confluency and then serum-starved for 24 hours.[4]
-
Cells are pre-treated with 50 µM this compound for 30 minutes before the addition of 5 ng/mL recombinant human TGF-β1.[4]
-
Cells are incubated for 24 hours before analysis.[4]
-
-
Western Blotting for Smad2 Phosphorylation and Fibronectin Expression:
-
After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-Smad2 (Ser465/467), total Smad2, fibronectin, and a loading control (e.g., GAPDH or β-actin).
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
-
-
Assessment of Epithelial-Mesenchymal Transition (EMT):
-
Morphological changes are observed and documented using a phase-contrast microscope.
-
EMT is characterized by a transition from a cobblestone-like epithelial morphology to an elongated, spindle-shaped mesenchymal morphology.
-
In Vivo Analysis in the Unilateral Ureteral Obstruction (UUO) Mouse Model
-
Surgical Procedure:
-
(S)-Butaprost Treatment:
-
Tissue Harvesting and Analysis:
-
On day 7, mice are euthanized, and the kidneys are harvested.
-
One portion of the kidney is snap-frozen in liquid nitrogen for protein and RNA analysis, while another portion is fixed in formalin for histological analysis.
-
-
Western Blotting for α-SMA and Fibronectin:
-
Kidney tissue is homogenized in RIPA buffer, and protein is extracted as described for the in vitro protocol.
-
Western blotting is performed using primary antibodies against α-SMA and fibronectin.
-
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:
-
Total RNA is extracted from kidney tissue using a suitable RNA isolation kit.
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qPCR is performed using SYBR Green or TaqMan probes with specific primers for Acta2 (α-SMA), Fn1 (fibronectin), Col1a1 (collagen 1A1), and a housekeeping gene (e.g., Gapdh or 18S rRNA) for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
-
Conclusion
The collective evidence strongly indicates that this compound effectively attenuates TGF-β/Smad2-mediated fibrotic signaling. By inhibiting the phosphorylation of Smad2 and the subsequent expression of pro-fibrotic genes and proteins, (S)-Butaprost demonstrates significant anti-fibrotic potential in both cellular and animal models of fibrosis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of EP2 receptor agonists in the context of fibrotic diseases. Further research is warranted to fully elucidate the downstream targets of the EP2 receptor-mediated inhibition of TGF-β signaling and to translate these promising preclinical findings into clinical applications.
References
- 1. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An investigation of the effect of the prostaglandin EP2 receptor agonist, butaprost, on the human isolated myometrium from pregnant and non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
(S)-Butaprost Free Acid: Application Notes and Experimental Protocols for Researchers
(S)-Butaprost free acid , a potent and highly selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2), is a valuable tool for researchers investigating a wide range of physiological and pathological processes.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for scientists and drug development professionals working with this compound.
Overview and Mechanism of Action
This compound selectively activates the EP2 receptor, a G-protein coupled receptor (GPCR).[1][2][3] Upon binding, the EP2 receptor couples to the stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase.[7][8][9] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[7][8][9] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), triggering a cascade of downstream signaling events that can influence cellular processes such as inflammation, cell proliferation, migration, and neuroprotection.[7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from various in vitro studies.
| Parameter | Value | Species/Cell Line | Reference |
| EC50 | 33 nM | Murine EP2 Receptor | [2] |
| Ki | 2.4 µM | Murine EP2 Receptor | [2][3] |
Table 1: Receptor Binding and Potency of this compound.
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| hEP2-HEK293/EBNA cells | Nur77 mRNA expression | 1-100 nM | Five-fold upregulation | [2] |
| Madin-Darby Canine Kidney (MDCK) cells | TGF-β-induced fibronectin expression | 50 µM | Reduction in expression and Smad2 phosphorylation | [5] |
| Human immature dendritic cells (iDCs) | Podosome dissolution | 1 µM | Induced podosome dissolution | [7] |
| LAD2 human mast cell line | β-hexosaminidase release | 10⁻⁶ M - 3·10⁻⁵ M | Dose-dependent inhibition of degranulation | [10] |
| IMR-90 human lung fibroblasts | Cell migration | 500 nM | Significant inhibition of bFGF-induced migration | [11] |
Table 2: In Vitro Cellular Effects of this compound.
Experimental Protocols
EP2 Receptor-Mediated cAMP Accumulation Assay
This protocol describes a method to measure the increase in intracellular cAMP levels in response to this compound stimulation in a human cell line expressing the EP2 receptor (e.g., hEP2-HEK293 cells).
Materials:
-
hEP2-HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
Forskolin (positive control)
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Culture: Culture hEP2-HEK293 cells in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and resuspend in serum-free media. Seed 2,500 cells/well into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA). Also, prepare a high concentration of Forskolin as a positive control.
-
Stimulation:
-
Add IBMX to all wells to a final concentration of 0.5 mM to prevent cAMP degradation.
-
Add the diluted this compound or Forskolin to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Measurement: Follow the manufacturer's instructions for the chosen cAMP assay kit to lyse the cells and measure the cAMP concentration.
-
Data Analysis: Generate a dose-response curve for this compound and calculate the EC50 value.
Cell Migration Assay (Boyden Chamber)
This protocol outlines a method to assess the effect of this compound on cell migration using a Transwell® or Boyden chamber system. This can be adapted to study either chemoattraction or inhibition of migration.
Materials:
-
Cells of interest (e.g., IMR-90 fibroblasts, cancer cell lines)
-
Cell culture medium
-
Serum-free medium
-
Chemoattractant (e.g., bFGF, FBS)
-
This compound
-
Transwell® inserts (appropriate pore size for the cell type, e.g., 8 µm)
-
24-well plates
-
Crystal Violet staining solution or a fluorescent dye (e.g., Calcein AM)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.
-
Assay Setup (for inhibition of migration):
-
Place Transwell® inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
Seed the cell suspension into the upper chamber of the Transwell® inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (e.g., 4-24 hours).
-
Quantification:
-
Carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., 4% paraformaldehyde).
-
Stain the migrated cells with Crystal Violet or a fluorescent dye.
-
Wash the inserts to remove excess stain.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, for fluorescently labeled cells, the fluorescence can be quantified using a plate reader after cell lysis.
-
-
Data Analysis: Compare the number of migrated cells in the presence and absence of this compound to determine its inhibitory effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: EP2 Receptor Signaling Pathway.
Caption: cAMP Accumulation Assay Workflow.
Caption: Cell Migration Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Butaprost free acid | EP2激动剂 | MCE [medchemexpress.cn]
- 7. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 8. pharm.emory.edu [pharm.emory.edu]
- 9. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 Inhibits Fibroblast Migration by E-Prostanoid 2 Receptor–Mediated Increase in PTEN Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (S)-Butaprost Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Butaprost free acid is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype EP2.[1][2] The activation of the EP2 receptor is implicated in a variety of physiological and pathophysiological processes, making (S)-Butaprost a valuable tool for in vivo research in areas such as inflammation, immunology, oncology, and neurobiology.[3][4] These application notes provide detailed protocols and quantitative data for the in vivo administration of this compound in various animal models, along with insights into its mechanism of action.
(S)-Butaprost has been shown to exert its effects through the EP2 receptor, which is coupled to Gαs proteins, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] This signaling cascade can then activate protein kinase A (PKA) and the exchange protein activated by cAMP (Epac), modulating downstream cellular functions.[3][5] In vivo studies have demonstrated its efficacy in models of kidney disease, allergic reactions, and ocular hypertension.[6][7][8]
Data Presentation
Table 1: In Vivo Efficacy and Dosage of this compound in Murine Models
| Animal Model | Condition | Route of Administration | Dosage | Treatment Regimen | Observed Effects | Reference |
| Male C57BL/6 Mice | Unilateral Ureteral Obstruction (Kidney Fibrosis) | Intraperitoneal Injection | 1, 2, or 4 mg/kg | Twice daily for 7 days | Attenuated the development of fibrosis, as indicated by reduced gene and protein expression of α-smooth muscle actin, fibronectin, and collagen 1A1. | [9][10][11] |
| Transgenic Mice (expressing human IgE receptor) | Passive Cutaneous Anaphylaxis (PCA) | Intradermal & Intravenous Injection | 4, 6, or 12 µg (intradermal); unspecified intravenous dose | Intradermal pre-incubation with IgE, followed by an intravenous injection 1 hour before antigen challenge. | Significantly reduced FcεRI-mediated mast cell degranulation. | [7] |
| BALB/c Mice | Aeroallergen-induced Asthma | Not specified | Not specified | Not specified | Prevented pathological changes associated with allergic asthma. | [7] |
Table 2: In Vivo Efficacy and Dosage of Butaprost in a Primate Model
| Animal Model | Condition | Route of Administration | Dosage | Treatment Regimen | Observed Effects | Reference |
| Cynomolgus Monkey | Ocular Normotension and Laser-Induced Ocular Hypertension | Topical (eye drops) | 0.1% solution | Single dose | Significantly decreased intraocular pressure (IOP) in normotensive eyes and reduced IOP in glaucomatous eyes. The mechanism was determined to be an increase in uveoscleral outflow. | [8] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a Murine Model of Kidney Fibrosis
Objective: To assess the anti-fibrotic effects of this compound in a unilateral ureteral obstruction (UUO) mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.1% DMSO in physiologic saline)
-
Male C57BL/6 mice (8 weeks old)
-
Standard surgical tools for UUO procedure
-
Syringes and needles for intraperitoneal injection
-
Tissue collection and processing reagents (for histology, qPCR, Western blot)
Procedure:
-
Animal Model Induction: Induce unilateral ureteral obstruction in male C57BL/6 mice through a standard surgical procedure.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of injection, dilute the stock solution to the desired final concentrations (1, 2, or 4 mg/kg) in physiologic saline, ensuring the final DMSO concentration is low (e.g., 0.1%).
-
Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal injection.
-
Dosing Schedule: Injections are performed twice daily for a duration of 7 days.[9][10]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest the kidneys. Analyze the tissue for markers of fibrosis such as α-smooth muscle actin, fibronectin, and collagen 1A1 using techniques like immunohistochemistry, quantitative PCR, and Western blotting.
Protocol 2: Intradermal and Intravenous Administration in a Murine Model of Passive Cutaneous Anaphylaxis (PCA)
Objective: To evaluate the effect of (S)-Butaprost on IgE-mediated mast cell degranulation in vivo.
Materials:
-
This compound
-
Vehicle (e.g., 0.1% DMSO in physiologic saline)
-
Transgenic mice expressing the human IgE receptor
-
Chimeric human IgE anti-NP
-
Antigen (NP-BSA)
-
Evans blue dye
-
Syringes and needles for intradermal and intravenous injections
Procedure:
-
Sensitization:
-
Prepare a solution containing chimeric human IgE anti-NP.
-
For the treatment group, pre-incubate the IgE solution with (S)-Butaprost (4, 6, or 12 µg) for 20 minutes.
-
Sensitize the mice by intradermally injecting the IgE solution (with or without Butaprost) into the ear pinna.
-
-
Systemic Treatment: One hour before the antigen challenge, administer an intravenous injection of (S)-Butaprost in physiologic saline (with 0.1% DMSO) or the vehicle control.[7]
-
Antigen Challenge: After 24 hours of sensitization, intravenously challenge the mice with 200 µg of NP-BSA antigen in PBS containing 1% Evans blue dye.[7]
-
Endpoint Measurement: Euthanize the mice 30 minutes after the antigen challenge. The extent of the allergic reaction is quantified by extracting the Evans blue dye from the ear tissue and measuring its absorbance, which correlates with plasma extravasation.
Visualizations
Signaling Pathway of (S)-Butaprost via the EP2 Receptor
Caption: EP2 receptor signaling cascade initiated by (S)-Butaprost.
Experimental Workflow for In Vivo Administration in a Kidney Fibrosis Model
Caption: Workflow for assessing (S)-Butaprost in a mouse UUO model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharm.emory.edu [pharm.emory.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The prostanoid EP2 receptor agonist butaprost increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butaprost free acid | EP2激动剂 | MCE [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for (S)-Butaprost Free Acid in Cell Culture
(S)-Butaprost free acid is a potent and highly selective agonist for the Prostaglandin E2 (PGE2) receptor subtype EP2. [1][2][3] These application notes provide a comprehensive overview of its use in cell culture, including its mechanism of action, key applications with quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Mechanism of Action
This compound mimics the action of endogenous PGE2 by selectively binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR).[4] Activation of the EP2 receptor is primarily coupled to the Gαs protein, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This elevation in cAMP can then activate various downstream signaling pathways, including Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[5] However, some studies suggest that the anti-fibrotic effects of butaprost may be independent of the cAMP/PKA pathway.[6] Butaprost has been shown to influence other signaling cascades, including the TGF-β/Smad pathway and EGFR/Akt phosphorylation.[7][8]
Key Applications in Cell Culture
This compound has been utilized in a variety of cell culture models to investigate its role in fibrosis, inflammation, and cancer.
Anti-fibrotic Studies
Butaprost has been demonstrated to attenuate fibrosis in kidney and lung cell models. It reduces the expression of fibrotic markers and inhibits the epithelial-mesenchymal transition (EMT) induced by TGF-β.[6][9]
Cancer Research
In cancer cell lines, butaprost has been shown to promote cell proliferation and invasion.[10] It can also induce the expression of pro-inflammatory cytokines and activate signaling pathways associated with tumor progression.[8][10]
Immunomodulation
Butaprost plays a complex role in regulating inflammatory responses. It can modulate the expression of inflammatory mediators in microglia and inhibit degranulation in mast cells.[5][11]
Data Presentation
The following tables summarize the quantitative data from various cell culture experiments using this compound.
Table 1: Effective Concentrations of this compound in Various Cell-Based Assays
| Cell Line | Application | Effective Concentration | Observed Effect |
| hEP2-HEK293/EBNA | Gene Expression | 1-100 nM | Five-fold upregulation of Nur77 mRNA.[7] |
| MDCK | Anti-fibrosis | 50 µM | Reduction of TGF-β-induced fibronectin expression and Smad2 phosphorylation.[6][7][9] |
| PC3 | Cancer Cell Proliferation | ~1 µM (Maximal Response) | Promoted cancer cell growth.[10] |
| PC3 | Cytokine Induction | 1 µM | Elevated IL-1β and IL-6 levels.[10] |
| Huh-7 | Snail Expression | 5 µM | Increased Snail protein expression.[8] |
| Huh-7 | EGFR/Akt Phosphorylation | 5 µM | Increased phosphorylation of EGFR and Akt.[8] |
| C57.1 Murine Mast Cells | Inhibition of Degranulation | 10 µM | Significantly reduced FcεRI-mediated degranulation.[11] |
| Peritoneum-derived Mast Cells (PDMC) | Inhibition of Degranulation | 10 µM | Inhibited β-hexosaminidase release.[11] |
| Lung Mast Cells (LMC) | Inhibition of Degranulation | 10 µM | Reduced FcεRI-induced degranulation.[11] |
Table 2: Incubation Times for this compound in Cell Culture Experiments
| Cell Line | Application | Incubation Time |
| hEP2-HEK293/EBNA | Gene Expression | 0.5 - 24 hours |
| MDCK | Anti-fibrosis | 24 hours (30 min pre-incubation) |
| PC3 | Cancer Cell Proliferation | 48 hours |
| PC3 | Cytokine Induction | 2 and 8 hours |
| Huh-7 | Snail Expression | 24 hours |
| Huh-7 | EGFR/Akt Phosphorylation | 5 - 45 minutes |
| Mast Cells | Inhibition of Degranulation | 30 minutes |
Experimental Protocols
Protocol 1: Investigation of Anti-fibrotic Effects in MDCK Cells
This protocol is based on the methodology used to assess the anti-fibrotic potential of butaprost in Madin-Darby Canine Kidney (MDCK) cells.[6]
1. Cell Culture:
-
Culture MDCK cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Treatment:
-
Seed MDCK cells in appropriate culture vessels and allow them to adhere overnight.
-
The following day, pre-treat the cells with this compound (e.g., 10, 20, or 50 µM) for 30 minutes.
-
Induce fibrosis by adding TGF-β (e.g., 5 ng/mL) to the culture medium.
-
Incubate the cells for 24 hours.
3. Analysis:
-
Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein levels of fibronectin and phosphorylated Smad2. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
qPCR: Isolate total RNA and perform quantitative real-time PCR (qPCR) to analyze the gene expression of fibrotic markers.
Protocol 2: Cancer Cell Proliferation Assay using PC3 Cells
This protocol outlines a method to evaluate the effect of butaprost on the proliferation of PC3 prostate cancer cells.[10]
1. Cell Culture:
-
Culture PC3 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Maintain cells at 37°C in a 5% CO2 incubator.
2. Treatment:
-
Seed PC3 cells in a 96-well plate at a suitable density.
-
After cell attachment, treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM).
-
Incubate the cells for 48 hours.
3. Analysis (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 3: Mast Cell Degranulation Assay
This protocol describes how to assess the inhibitory effect of butaprost on the degranulation of mast cells.[11]
1. Cell Culture and Sensitization:
-
Culture mast cells (e.g., C57.1, PDMC, or LMC) in the appropriate medium.
-
Sensitize the cells with DNP-specific IgE (e.g., 1 µg/mL) for 2 hours.
-
Wash the cells to remove unbound IgE and resuspend them in a suitable buffer (e.g., HEPES buffer).
2. Treatment and Stimulation:
-
Seed the sensitized cells in a 96-well plate.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle for 30 minutes at 37°C.
-
Stimulate degranulation by adding DNP-HSA (e.g., 50 ng/mL) for 30 minutes.
3. Analysis (β-hexosaminidase Assay):
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and transfer it to a new plate.
-
Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction with a stop buffer (e.g., sodium carbonate/bicarbonate buffer).
-
Measure the absorbance at 405 nm. The amount of released β-hexosaminidase is indicative of degranulation.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow involving this compound.
Caption: EP2 Receptor Signaling Pathway.
Caption: Butaprost and TGF-β/Smad Signaling.
Caption: General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 5. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Role of Prostaglandin Receptor EP2 in the Regulations of Cancer Cell Proliferation, Invasion, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Butaprost Free Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-Butaprost free acid, a selective prostaglandin E2 (PGE2) EP2 receptor agonist, in various animal models. This document includes recommended dosage ranges, detailed protocols for administration, and information on the preparation of dosing solutions.
Introduction
This compound is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, immune response, and tissue repair. These characteristics make this compound a valuable tool for investigating the role of the EP2 receptor in various disease models.
Data Presentation
Table 1: Summary of this compound Dosage in Animal Models
| Animal Model | Application/Disease Model | Administration Route | Dosage | Observed Effects |
| Cynomolgus Monkey | Ocular Hypertension | Topical | 0.1% solution (single dose) | Decreased intraocular pressure, increased uveoscleral outflow.[1][2] |
| Mouse | Renal Fibrosis (Unilateral Ureteral Obstruction) | Intraperitoneal | 1, 2, and 4 mg/kg (twice daily for 7 days) | Attenuated the development of fibrosis.[3] |
| Mouse | Allergic Response (Cutaneous Anaphylaxis) | Topical | 4 µg per mouse | Reduced mast cell-mediated vascular permeability. |
| Rat | Gastric Acid Secretion Study | Intravenous | 3 mg/kg (single injection) | No significant effect on histamine-stimulated gastric acid secretion. |
Note: Specific dosage for rabbits has not been identified in the reviewed literature. Researchers should perform dose-response studies to determine the optimal dosage for their specific rabbit model.
Table 2: Preparation of this compound Dosing Solutions
| Administration Route | Vehicle/Solvent | Preparation Protocol |
| Intraperitoneal/Intravenous | Dimethyl sulfoxide (DMSO) and Saline | 1. Dissolve this compound in a minimal amount of DMSO (e.g., to make a 10 mg/mL stock solution). 2. For the final dosing solution, dilute the DMSO stock solution with sterile saline (0.9% NaCl) to the desired final concentration. Ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity. |
| Topical (Ophthalmic) | Phosphate-buffered saline (PBS, pH 7.2) | 1. Dissolve this compound directly in sterile PBS to the desired concentration (e.g., 0.1%). 2. Gentle warming or sonication may be used to aid dissolution. 3. Filter the final solution through a 0.22 µm sterile filter before use. |
| Topical (Dermal) | Ethanol, Propylene Glycol, Oleic Acid | 1. Dissolve this compound in ethanol. 2. Add propylene glycol and oleic acid as penetration enhancers. 3. The final formulation will depend on the desired viscosity and skin penetration characteristics. A starting point could be a solution containing 1-5% (S)-Butaprost, 30-50% ethanol, 20-40% propylene glycol, and 1-5% oleic acid, with the remainder being a suitable vehicle like a hydrogel base. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears. The "three-finger" restraint method is recommended. Secure the tail to minimize movement.
-
Injection Site Identification: Turn the restrained mouse to face upwards. The injection site is in the lower right abdominal quadrant to avoid the cecum.
-
Injection Procedure:
-
Use a 25-30 gauge needle.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate incorrect placement in a blood vessel or the bladder.
-
If aspiration is clear, slowly inject the prepared this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
Protocol 2: Intravenous (IV) Injection in Rats
-
Animal Preparation: Anesthetize the rat according to your institution's approved protocol.
-
Vessel Access: The lateral tail vein is a common site for intravenous injections in rats.
-
Injection Procedure:
-
Place the rat in a suitable restrainer that allows access to the tail.
-
Warm the tail with a heat lamp or warm water to dilate the veins.
-
Use a 27-30 gauge needle attached to a syringe containing the this compound solution.
-
Insert the needle, bevel up, into the lateral tail vein.
-
Successful entry into the vein is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring: Monitor the rat for recovery from anesthesia and any adverse effects.
Protocol 3: Topical Ophthalmic Administration in Monkeys
-
Animal Sedation: Sedate the monkey as per the approved institutional protocol.
-
Solution Application:
-
Post-application Care: Monitor the animal for any signs of ocular irritation or other adverse reactions.
Mandatory Visualizations
Caption: EP2 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for (S)-Butaprost Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Butaprost free acid is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype EP2.[1][2] As a stable analog of PGE2, it is a valuable tool for investigating the diverse physiological and pathological roles of the EP2 receptor, which is implicated in inflammation, immune responses, and cellular signaling. These application notes provide essential information on the solubility, preparation of solutions, and a general protocol for the use of this compound in in-vitro cell-based assays.
Physicochemical Properties
-
Molecular Formula: C₂₃H₃₈O₅
-
Molecular Weight: 394.54 g/mol
-
CAS Number: 433219-55-7
Solubility
This compound exhibits solubility in various organic solvents and limited solubility in aqueous buffers. The following table summarizes the known solubility data. It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be further diluted in aqueous buffers or cell culture media for experimental use.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ≥ 25 mg/mL |
| Dimethyl sulfoxide (DMSO) | ≥ 25 mg/mL |
| Ethanol | ≥ 50 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~ 0.1 mg/mL |
Note: To prepare a solution in an aqueous buffer like PBS, it is advisable to first dissolve the compound in a minimal amount of an organic solvent (e.g., DMSO or Ethanol) and then dilute it with the aqueous buffer.
Preparation of this compound
Synthesis and Purification
Purification of prostaglandins is typically achieved through chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography to ensure high purity.
Due to the complexity of the synthesis and purification, it is standard practice for researchers to procure this compound from reputable commercial suppliers who can provide a product of certified purity.
Preparation of Stock Solutions
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or Ethanol to achieve the desired stock solution concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for long-term storage. When stored properly, the solution should be stable for at least six months.
Experimental Protocols
General Protocol for In-Vitro Cell Treatment
This protocol provides a general workflow for treating cultured cells with this compound to investigate its effects on cellular responses. The specific cell type, seeding density, treatment duration, and endpoint analysis will need to be optimized for each experiment.
Materials:
-
Cultured cells of interest (e.g., macrophages, HEK293 cells expressing the EP2 receptor)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Reagents for endpoint analysis (e.g., RNA extraction kit, ELISA kit, lysis buffer for western blotting)
Protocol:
-
Cell Seeding: Seed the cells in the appropriate cell culture plates at a density that will ensure they are in the logarithmic growth phase and at the desired confluency at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentrations by diluting the stock solution in fresh, serum-free, or complete cell culture medium.
-
Important: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plates.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes, 6 hours, 24 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Endpoint Analysis: Following the incubation period, proceed with the desired downstream analysis. This may include:
-
Gene Expression Analysis: Harvest the cells for RNA extraction and subsequent analysis by RT-qPCR.
-
Protein Analysis: Lyse the cells for protein quantification and analysis by Western blotting or ELISA.
-
Functional Assays: Perform cell-based assays such as cAMP measurement, cell migration assays, or cytokine secretion assays.
-
Experimental Workflow Example
Caption: Experimental workflow for in-vitro cell treatment.
Signaling Pathway
This compound exerts its effects by selectively activating the EP2 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by EP2 receptor activation is outlined below.
Caption: EP2 receptor signaling pathway.
References
(S)-Butaprost Free Acid: A Selective EP2 Agonist for Fibrosis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Butaprost free acid is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Emerging research has highlighted its potential as a valuable tool for investigating the mechanisms of fibrosis and for the preclinical evaluation of anti-fibrotic therapies. Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the kidneys, lungs, and liver. (S)-Butaprost exerts its anti-fibrotic effects primarily through the activation of the EP2 receptor, which can modulate key signaling pathways involved in the fibrotic process.
Mechanism of Action
(S)-Butaprost is a selective EP2 receptor agonist with a Ki of 2.4 μM for the murine EP2 receptor and demonstrates lower activity against other EP receptor subtypes (EP1, EP3, and EP4).[1][2][3] Its primary mechanism in attenuating fibrosis involves the inhibition of the transforming growth factor-beta (TGF-β)/Smad signaling pathway.[1][3] Activation of the EP2 receptor by (S)-Butaprost has been shown to hamper TGF-β-induced epithelial-mesenchymal transition (EMT), a critical process in the development of fibrosis.[1][2] This is evidenced by the reduction of TGF-β-induced fibronectin (FN) expression and Smad2 phosphorylation in various cell models.[1][2] Interestingly, while EP2 receptor activation is often associated with increased intracellular cyclic adenosine monophosphate (cAMP) levels, the anti-fibrotic effects of butaprost in some models, such as renal fibrosis, appear to be independent of the cAMP/protein kinase A (PKA) pathway.[4][5][6]
Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of this compound in fibrosis models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Model | Treatment | Concentration | Key Findings | Reference |
| Madin-Darby Canine Kidney (MDCK) | TGF-β-induced EMT | (S)-Butaprost | 50 μM | Reduced TGF-β-induced fibronectin expression and Smad2 phosphorylation.[1][4] | [4] |
| Human Precision-Cut Kidney Slices (PCKS) | TGF-β-induced fibrosis | (S)-Butaprost | Not Specified | Exhibited anti-fibrotic effects.[4] | [4] |
| Human Subconjunctival Tenon's Fibroblasts | In vitro scarring model | (S)-Butaprost | ≥100 nmol/L | Significantly increased intracellular cAMP levels. Inhibited fibroblast proliferation and reduced collagen synthesis.[7][8] | [7][8] |
| IMR-90 Lung Fibroblasts | Fibroblast migration | (S)-Butaprost | 500 nM | Significantly inhibited bFGF-induced fibroblast migration.[9] | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Treatment Regimen | Key Findings | Reference |
| Mice | Unilateral Ureteral Obstruction (UUO) | 4 mg/kg/day | Attenuated the development of fibrosis, reducing gene and protein expression of α-smooth muscle actin (α-SMA), fibronectin, and collagen 1A1.[1][4] | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of (S)-Butaprost in Attenuating Fibrosis
Caption: (S)-Butaprost signaling pathway in fibrosis.
Experimental Workflow: In Vitro Investigation of (S)-Butaprost
Caption: In vitro experimental workflow.
Experimental Workflow: In Vivo Investigation of (S)-Butaprost
Caption: In vivo experimental workflow.
Experimental Protocols
In Vitro Studies
Protocol 1: TGF-β-induced Epithelial-Mesenchymal Transition (EMT) in MDCK Cells
-
Cell Culture: Culture Madin-Darby Canine Kidney (MDCK) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed MDCK cells in 6-well plates at a density that allows them to reach approximately 70-80% confluency at the time of treatment.
-
Starvation: Once confluent, starve the cells in serum-free DMEM for 12-24 hours.
-
Treatment:
-
Control Group: Treat cells with vehicle (e.g., DMSO).
-
TGF-β Group: Treat cells with recombinant human TGF-β1 (typically 5-10 ng/mL).
-
(S)-Butaprost Group: Pre-treat cells with this compound (e.g., 50 μM) for 1 hour before adding TGF-β1.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein levels of fibronectin, α-SMA, and E-cadherin.
-
qPCR: Extract total RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA expression of fibronectin (FN1), collagen type I alpha 1 chain (COL1A1), and other fibrosis-related genes.
-
Protocol 2: Western Blotting for Fibronectin and α-SMA
-
Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against fibronectin and α-SMA overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Fibrosis Markers
-
RNA Extraction: Extract total RNA from cells or kidney tissue using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., COL1A1, FN1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Protocol 4: Intracellular cAMP Assay
-
Cell Culture and Treatment: Culture cells (e.g., human subconjunctival Tenon's fibroblasts) and treat with various concentrations of this compound (e.g., 10 nM to 10 µM) for a specified time (e.g., 15-30 minutes).[10]
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA)-based or other commercially available cAMP assay kit.
-
Data Analysis: Normalize cAMP concentrations to the total protein content of each sample and compare the levels between different treatment groups.
In Vivo Studies
Protocol 5: Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using a non-absorbable suture (e.g., 4-0 silk).
-
Ensure complete obstruction of the ureter.
-
Suture the muscle and skin layers.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for any signs of distress.
-
(S)-Butaprost Treatment: Administer this compound (e.g., 4 mg/kg/day) or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) starting from the day of surgery for the duration of the experiment (e.g., 7-14 days).
-
Tissue Harvest: At the end of the treatment period, euthanize the mice and harvest both the obstructed (left) and contralateral (right) kidneys for analysis.
Ex Vivo Studies
Protocol 6: Human Precision-Cut Kidney Slices (PCKS)
-
Tissue Acquisition: Obtain fresh human kidney tissue from nephrectomies, following ethical guidelines and institutional approval.
-
Slicing: Prepare precision-cut kidney slices (typically 200-300 µm thick) using a Krumdieck or similar tissue slicer in ice-cold preservation solution.[1][2][4]
-
Culture: Culture the PCKS in a suitable medium (e.g., Williams' Medium E) supplemented with appropriate nutrients and antibiotics.
-
Induction of Fibrosis and Treatment: Induce a fibrotic response by treating the slices with TGF-β1. Concurrently, treat a subset of slices with this compound.
-
Analysis: After the incubation period (e.g., 48-72 hours), harvest the slices for analysis of fibrosis markers using qPCR, Western blotting, or immunohistochemistry as described in the protocols above.
Conclusion
This compound serves as a specific and effective tool for the in vitro, in vivo, and ex vivo study of fibrosis. Its ability to selectively activate the EP2 receptor and modulate the TGF-β/Smad signaling pathway makes it an invaluable pharmacological agent for dissecting the molecular mechanisms of fibrogenesis and for the preclinical assessment of novel anti-fibrotic drugs. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their fibrosis research endeavors.
References
- 1. alspi.com [alspi.com]
- 2. Standardized Protocol for the Preparation of Precision-Cut Kidney Slices: A Translational Model of Renal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.au.dk [pure.au.dk]
- 4. mdpi.com [mdpi.com]
- 5. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 6. Induction of Epithelial-mesenchymal Transition in MDCK II Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unilateral ureteral obstruction. [bio-protocol.org]
- 8. Precision-cut kidney slices (PCKS) to study development of renal fibrosis and efficacy of drug targeting ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Butaprost free acid in Mast Cell Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Butaprost free acid is a potent and selective agonist for the prostanoid EP2 receptor, a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation and immune modulation. In the context of mast cell biology, (S)-Butaprost has emerged as a valuable tool for investigating the signaling pathways that negatively regulate mast cell activation. Unlike prostaglandin E2 (PGE2), which can have variable effects due to its interaction with multiple EP receptor subtypes, the selectivity of (S)-Butaprost for the EP2 receptor allows for the specific interrogation of this pathway. These application notes provide an overview of the utility of (S)-Butaprost in mast cell research, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
(S)-Butaprost exerts its inhibitory effects on mast cells primarily through the activation of the EP2 receptor, which is coupled to a stimulatory G protein (Gαs). This initiates a signaling cascade that ultimately dampens mast cell degranulation and the release of pro-inflammatory mediators. The key steps in this pathway are:
-
EP2 Receptor Binding: (S)-Butaprost binds to and activates the EP2 receptor on the mast cell surface.
-
Gαs Activation: This leads to the activation of the associated Gαs protein.
-
Adenylate Cyclase Activation: Activated Gαs stimulates adenylate cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).
-
cAMP Accumulation: The resulting increase in intracellular cAMP levels is a critical step in the inhibitory signaling.
-
Protein Kinase A (PKA) Activation: cAMP activates PKA, which then phosphorylates downstream targets.
-
Inhibition of Degranulation: PKA-mediated phosphorylation events interfere with the signaling cascade initiated by FcεRI cross-linking, including the inhibition of Fyn kinase activity and a reduction in extracellular calcium influx, both of which are essential for mast cell degranulation.
Data Presentation
The inhibitory effect of (S)-Butaprost on mast cell degranulation has been quantified in various mast cell types. The following tables summarize key findings from published studies.
Table 1: Effect of (S)-Butaprost on IgE-Mediated Mast Cell Degranulation
| Mast Cell Type | Concentration of (S)-Butaprost | Antigen Concentration | Percent Inhibition of β-Hexosaminidase Release | Reference |
| Peritoneum-Derived Mast Cells (PDMC) | 10⁻⁵ M | 50 ng/mL DNP-HSA | ~60% | [1] |
| C57.1 Mast Cell Line | 10⁻⁵ M | 50 ng/mL DNP-HSA | ~30% | [1] |
| Human Cord Blood-Derived Mast Cells (HuMC) | 10⁻⁵ M | 10 ng/mL streptavidin | >50% | [1] |
| Bone Marrow-Derived Mast Cells (BMMC) | 10⁻⁵ M | 50 ng/mL DNP-HSA | No effect | [1] |
| LAD2 Human Mast Cell Line | 10⁻⁵ M | 10 ng/mL streptavidin | No effect | [1] |
Table 2: Effect of (S)-Butaprost on Intracellular Signaling in Peritoneum-Derived Mast Cells (PDMC)
| Parameter Measured | Treatment | Observation | Reference |
| Intracellular cAMP | 10⁻⁵ M Butaprost for 15 min | ~2-fold increase | [1] |
| Extracellular Calcium Influx | 10⁻⁵ M Butaprost pre-treatment | Marked reduction | [1] |
| Fyn Kinase Phosphorylation (Y416) | 10⁻⁵ M Butaprost pre-treatment | Significant inhibition at 3 min post-stimulation | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: EP2 Receptor Signaling Pathway.
Caption: Mast Cell Degranulation Workflow.
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is adapted from methodologies described in studies investigating mast cell degranulation.
Materials:
-
Mast cells (e.g., PDMC, HuMC, or cell lines)
-
Sensitizing antibody (e.g., DNP-specific IgE)
-
This compound (and vehicle control, e.g., DMSO)
-
Antigen (e.g., DNP-HSA)
-
Tyrode's buffer (or similar physiological buffer)
-
96-well V-bottom plates
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., carbonate buffer)
-
Triton X-100 (for total release control)
-
Plate reader (405 nm absorbance)
Procedure:
-
Cell Sensitization:
-
Culture mast cells to the desired density.
-
Sensitize cells with an appropriate concentration of IgE (e.g., 1 µg/mL DNP-specific IgE for murine cells) overnight at 37°C.
-
-
Cell Preparation:
-
Wash the sensitized cells twice with Tyrode's buffer to remove excess IgE.
-
Resuspend the cells in Tyrode's buffer at a concentration of 5 x 10⁵ cells/mL.
-
Aliquot 100 µL of the cell suspension into each well of a 96-well V-bottom plate.
-
-
Treatment with (S)-Butaprost:
-
Prepare serial dilutions of (S)-Butaprost in Tyrode's buffer.
-
Add 50 µL of the (S)-Butaprost solution or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Antigen Stimulation:
-
Prepare the antigen solution at the desired concentration (e.g., 50 ng/mL DNP-HSA).
-
Add 50 µL of the antigen solution to the wells to initiate degranulation.
-
For spontaneous release control, add 50 µL of buffer instead of antigen.
-
For total release control, add 50 µL of 0.2% Triton X-100.
-
Incubate for 30 minutes at 37°C.
-
-
Assay:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully transfer 30 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 10 µL of pNAG substrate solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Sample Abs - Spontaneous Release Abs) / (Total Release Abs - Spontaneous Release Abs)] x 100
-
Protocol 2: Intracellular cAMP Measurement
This protocol provides a general framework for measuring cAMP levels in mast cells following treatment with (S)-Butaprost. A commercial cAMP ELISA kit is recommended for accurate quantification.
Materials:
-
Mast cells
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP ELISA kit
Procedure:
-
Cell Preparation:
-
Harvest and wash mast cells as described in Protocol 1.
-
Resuspend cells in a suitable buffer.
-
-
Treatment:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 1 hour to prevent cAMP degradation.
-
Add (S)-Butaprost (e.g., 10⁻⁵ M) or vehicle control to the cells.
-
Incubate for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Terminate the reaction by adding cell lysis buffer provided in the cAMP ELISA kit.
-
Incubate according to the kit manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Quantification:
-
Perform the cAMP ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates to a plate pre-coated with a cAMP capture antibody, followed by the addition of a labeled cAMP conjugate and a substrate for colorimetric detection.
-
Read the absorbance on a plate reader at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each sample based on a standard curve generated with known concentrations of cAMP.
-
Express the results as pmol of cAMP per million cells or as a fold-change relative to the vehicle-treated control.
-
Protocol 3: Intracellular Calcium Imaging using Fura-2 AM
This protocol describes the measurement of intracellular calcium mobilization in mast cells.
Materials:
-
Mast cells
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS) with and without CaCl₂
-
This compound
-
Antigen
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)
Procedure:
-
Cell Loading with Fura-2 AM:
-
Wash mast cells and resuspend them in HBS.
-
Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBS.
-
Incubate the cells with the loading solution for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Allow the cells to de-esterify the dye for at least 20 minutes at room temperature.
-
-
Imaging:
-
Adhere the Fura-2-loaded cells to a glass-bottom imaging dish.
-
Mount the dish on the fluorescence microscope.
-
Continuously perfuse the cells with HBS containing CaCl₂.
-
-
Treatment and Stimulation:
-
Obtain a baseline fluorescence reading.
-
Perfuse the cells with HBS containing (S)-Butaprost (e.g., 10⁻⁵ M) for 15 minutes.
-
Stimulate the cells with antigen while continuously recording the fluorescence.
-
-
Data Acquisition and Analysis:
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
-
Plot the F340/F380 ratio over time to visualize the changes in intracellular calcium in response to antigen stimulation in the presence or absence of (S)-Butaprost.
-
Conclusion
This compound is an indispensable pharmacological tool for elucidating the inhibitory mechanisms governing mast cell activation. Its selectivity for the EP2 receptor provides a clear advantage over non-selective agonists, enabling precise investigation of the cAMP-PKA signaling pathway. The protocols provided herein offer a starting point for researchers to explore the role of the EP2 receptor in mast cell biology and to evaluate the therapeutic potential of targeting this pathway in allergic and inflammatory diseases.
References
(S)-Butaprost Free Acid: Application Notes and Protocols for Ocular Hypotension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Butaprost free acid is a potent and selective prostaglandin E2 (PGE2) receptor agonist targeting the EP2 subtype. In the field of ophthalmology, it has emerged as a significant research tool for investigating ocular hypotension, a primary strategy in the management of glaucoma. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical ocular hypotension research, drawing from key findings in the scientific literature.
(S)-Butaprost exerts its intraocular pressure (IOP)-lowering effects primarily by enhancing the uveoscleral outflow of aqueous humor.[1][2] This mechanism involves the relaxation of the ciliary muscle and alterations in the extracellular matrix, leading to increased fluid drainage through the unconventional outflow pathway.[1][2][3] Studies have demonstrated its ability to normalize elevated IOP in animal models of glaucoma, highlighting its potential as a therapeutic agent.[2][4]
Mechanism of Action
(S)-Butaprost is a selective agonist for the prostanoid EP2 receptor.[5] The activation of the EP2 receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade is believed to mediate the downstream effects on aqueous humor dynamics. In the trabecular meshwork, (S)-Butaprost has been shown to protect cells from apoptosis and reduce reactive oxygen species accumulation, suggesting a potential role in preserving the integrity of the conventional outflow pathway as well.[6]
Data Presentation
Table 1: Efficacy of (S)-Butaprost on Intraocular Pressure (IOP) in Monkeys
| Animal Model | Drug Concentration | IOP Reduction | Time Point | Reference |
| Ocular Hypertensive Monkeys | Not Specified | > 40% | 6 hours post-dosing | [4] |
| Ocular Normotensive Monkeys | 0.1% | Significant decrease | Not Specified | [1][2] |
| Laser-induced Glaucomatous Monkeys | 0.1% | Normalized to contralateral eye | 2 hours post-treatment | [2] |
| Normotensive Monkeys | 25 µg (b.i.d.) | ~25% | 4-5 days | [7] |
| Steroid-induced Ocular Hypertensive Mice | Not Specified | 65.2% | Not Specified | [8] |
Table 2: Effect of (S)-Butaprost on Aqueous Humor Dynamics in Cynomolgus Monkeys
| Parameter | Treatment | Value (mean ± SEM) | Control (Vehicle) | Reference |
| Uveoscleral Outflow (µL/min) | 0.1% (S)-Butaprost | 1.03 ± 0.20 | 0.53 ± 0.18 | [1] |
| Aqueous Humor Flow | 0.1% (S)-Butaprost | No significant effect | - | [1] |
| Total Outflow Facility | 0.1% (S)-Butaprost | No significant effect | - | [1] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of Intraocular Pressure in a Monkey Model of Ocular Hypertension
Objective: To assess the IOP-lowering efficacy of this compound in a laser-induced model of ocular hypertension in monkeys.
Materials:
-
This compound solution (e.g., 0.1% in a suitable vehicle)
-
Vehicle control solution
-
Cynomolgus monkeys with unilateral laser-induced ocular hypertension
-
Pneumatonometer
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Animal restraining chair
Procedure:
-
Acclimatize monkeys to the experimental procedures, including restraint and IOP measurements, to minimize stress-related fluctuations in IOP.
-
Establish a baseline IOP by measuring the pressure in both the hypertensive and normotensive eyes of each monkey using a pneumatonometer. Measurements should be taken at consistent times of the day.
-
Administer a single topical dose of this compound solution to the hypertensive eye. The contralateral normotensive eye can serve as a control or receive a vehicle solution.
-
Measure IOP in both eyes at predetermined time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Record and analyze the data, calculating the mean IOP reduction from baseline and comparing the treated eye to the control eye.
Protocol 2: Measurement of Uveoscleral Outflow in Monkeys
Objective: To determine the effect of this compound on uveoscleral outflow.
Materials:
-
This compound solution
-
Vehicle control solution
-
Cynomolgus monkeys
-
FITC-labeled dextran
-
Anterior chamber perfusion setup
-
Anesthesia (e.g., ketamine, pentobarbital)
-
Equipment for tissue dissection and fluorescence measurement
Procedure:
-
Anesthetize the monkeys and place them in a stereotaxic apparatus.
-
Perform an anterior chamber perfusion with a solution containing FITC-labeled dextran. One eye will be perfused with a solution containing (S)-Butaprost, while the contralateral eye receives a vehicle control solution.
-
Maintain a constant intraocular pressure during the perfusion for a set duration.
-
After perfusion, enucleate the eyes and dissect the anterior segment tissues (iris, ciliary body, choroid, sclera, and aqueous humor).
-
Homogenize the tissues and measure the fluorescence of the FITC-dextran in each tissue sample and the perfusate.
-
Calculate the uveoscleral outflow based on the amount of tracer recovered in the uveoscleral tissues relative to the total amount of tracer infused.
Protocol 3: In Vitro Assessment of Signaling Pathway Activation in Human Trabecular Meshwork (HTM) Cells
Objective: To investigate the effect of this compound on the cAMP signaling pathway in cultured HTM cells.
Materials:
-
Primary human trabecular meshwork (HTM) cells
-
Cell culture medium and supplements
-
This compound
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Culture primary HTM cells to confluence in appropriate multi-well plates.
-
Serum-starve the cells for a defined period before treatment to reduce basal signaling activity.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes). Include a vehicle control.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Perform the cAMP assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader and calculate the intracellular cAMP concentration for each treatment group.
-
Analyze the dose-response relationship to determine the EC50 of (S)-Butaprost for cAMP production.
Visualizations
Caption: Signaling pathway of (S)-Butaprost in ocular tissues.
Caption: Workflow for in vivo evaluation of (S)-Butaprost.
Caption: Mechanism of action for (S)-Butaprost-induced IOP reduction.
References
- 1. The prostanoid EP2 receptor agonist butaprost increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Effects of selective EP2 receptor agonist, omidenepag, on trabecular meshwork cells, Schlemm’s canal endothelial cells and ciliary muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Molecular characterization and ocular hypotensive properties of the prostanoid EP2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Prostaglandin Subtype-Selective and Non-Selective IOP-Lowering Comparison in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
(S)-Butaprost Free Acid: Application Notes and Protocols for Neuroinflammation Studies
(S)-Butaprost free acid, a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2), has emerged as a critical tool for investigating the complex role of this signaling pathway in neuroinflammation. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of its use, including detailed experimental protocols and a summary of key quantitative data from preclinical studies.
Introduction to (S)-Butaprost and the EP2 Receptor in Neuroinflammation
This compound is a valuable pharmacological tool for elucidating the downstream effects of EP2 receptor activation. The EP2 receptor, a G-protein coupled receptor (GPCR), is a key player in mediating the inflammatory actions of PGE2 in the central nervous system (CNS).[1][2] Activation of the EP2 receptor on microglia, the resident immune cells of the brain, triggers a cascade of intracellular events that contribute to both the initiation and, paradoxically, the resolution of neuroinflammatory responses.[3][4] Understanding the nuances of EP2 signaling is crucial for the development of novel therapeutic strategies for a range of neurological disorders where neuroinflammation is a key pathological feature, including Alzheimer's disease, Parkinson's disease, and epilepsy.[1][5]
Mechanism of Action and Signaling Pathways
(S)-Butaprost, by selectively activating the EP2 receptor, initiates signaling cascades primarily through the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP).[4][6] This elevation in cAMP can then activate two distinct downstream pathways: the canonical protein kinase A (PKA) pathway and the Exchange Protein Activated by cAMP (Epac) pathway.[1][2]
-
cAMP/PKA Pathway: This pathway is often associated with the neuroprotective and plasticity-related effects of EP2 signaling.[2]
-
cAMP/Epac Pathway: In contrast, the Epac pathway is predominantly linked to the pro-inflammatory effects of EP2 activation in microglia, leading to the expression of various inflammatory mediators.[1][4]
The differential engagement of these pathways may explain the multifaceted and sometimes contradictory roles of EP2 signaling in the brain.
Figure 1: Simplified signaling pathway of (S)-Butaprost via the EP2 receptor.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies using this compound to investigate neuroinflammation.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Value | Reference |
| EC50 for cAMP accumulation | Rat Primary Microglia | 0.5 µM | [6] |
| Ki for murine EP2 receptor | Murine Cells | 2.4 µM | [7] |
Table 2: Effects of this compound on Gene Expression in Microglia
| Gene | Treatment Conditions | Fold Change (vs. Control) | Cell Type | Reference |
| COX-2 mRNA | 1 µM Butaprost (2 hours) | 16.3-fold increase | Rat Primary Microglia | [6] |
| COX-2 mRNA | LPS + 1 µM Butaprost (1 hour) | Significant potentiation | Peritoneal Macrophages | [8] |
| iNOS mRNA | LPS + 1 µM Butaprost (6 hours) | Significant potentiation | Peritoneal Macrophages | [8] |
| gp91phox mRNA | LPS + 1 µM Butaprost (6 hours) | Increased levels | Peritoneal Macrophages | [8] |
| IL-6 mRNA | LPS + 1 µM Butaprost (1 hour) | Increased levels | Peritoneal Macrophages | [8] |
| IL-1β mRNA | LPS + 1 µM Butaprost (6 hours) | Increased levels | Peritoneal Macrophages | [8] |
| TNF-α mRNA | LPS + 1 µM Butaprost (6 hours) | Trend towards decrease | Peritoneal Macrophages | [8] |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound in neuroinflammation research.
Primary Microglia Culture and Treatment
This protocol describes the isolation and culture of primary microglia from neonatal rats, followed by treatment with (S)-Butaprost to assess its effects on inflammatory gene expression.
Figure 2: Workflow for primary microglia culture and treatment.
Materials:
-
This compound (e.g., from MedchemExpress or Cayman Chemical)
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T75 culture flasks
-
24-well culture plates
Protocol:
-
Isolation of Mixed Glial Cells:
-
Dissect cortices from 1-3 day old rat pups.
-
Mechanically dissociate the tissue by trituration.
-
Plate the cell suspension in T75 flasks with DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture for 10-14 days, with a medium change every 3-4 days.
-
-
Microglia Isolation:
-
After 10-14 days, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia.
-
Collect the supernatant containing the microglia.
-
Plate the microglia in 24-well plates at a suitable density.
-
Allow the cells to adhere for 24 hours.
-
-
Treatment:
-
Replace the medium with fresh serum-free medium.
-
For studies on classical activation, pre-treat cells with low concentrations of LPS (e.g., 10 ng/mL) and interferon-γ (IFN-γ) if required.[4][9]
-
Add this compound to the desired final concentration (e.g., 1 µM).[6]
-
Incubate for the desired time period (e.g., 2 hours for mRNA analysis, 24 hours for protein analysis).[6][9]
-
Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (e.g., for COX-2, iNOS, IL-6, TNF-α, and a housekeeping gene like GAPDH)
Protocol:
-
RNA Extraction: Lyse the treated microglia and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable master mix and gene-specific primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of a housekeeping gene.
Measurement of Cytokine Secretion by ELISA
Materials:
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
-
Microplate reader
Protocol:
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Data Analysis: Determine the concentration of the cytokine in the supernatant by comparing the absorbance values to a standard curve.
In Vivo Neuroinflammation Models
This compound can also be utilized in in vivo models to study the role of EP2 signaling in a more complex physiological setting. A common model is LPS-induced systemic inflammation.
Protocol: LPS-Induced Systemic Inflammation in Mice
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6).
-
Treatment:
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a specified dose and time course before or after the inflammatory challenge.[7]
-
Induce systemic inflammation by intraperitoneal injection of LPS.
-
-
Analysis:
-
At a designated time point post-LPS injection, collect blood and brain tissue.
-
Analyze plasma for inflammatory cytokines using ELISA.
-
Analyze brain tissue for the expression of inflammatory genes and proteins using qRT-PCR and Western blotting/immunohistochemistry.
-
Conclusion
This compound is an indispensable tool for dissecting the role of the EP2 receptor in neuroinflammation. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further our understanding of this critical signaling pathway and its potential as a therapeutic target in neurological diseases.
References
- 1. pharm.emory.edu [pharm.emory.edu]
- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2 Receptor Signaling Regulates Microglia Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Suppression of Inflammation with Conditional Deletion of the Prostaglandin E2 EP2 Receptor in Macrophages and Brain Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharm.emory.edu [pharm.emory.edu]
Application Notes and Protocols for (S)-Butaprost Free Acid in Human Tissue Samples
(S)-Butaprost free acid is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Its application in human tissue samples has been explored in various therapeutic areas, primarily leveraging its ability to mediate smooth muscle relaxation, reduce inflammation, and modulate cellular growth and differentiation. These notes provide an overview of its use in ocular, uterine, lung, and renal tissues.
I. Ocular Tissue: Glaucoma and Anti-scarring
Application Note: (S)-Butaprost has been investigated for its potential to lower intraocular pressure (IOP) in glaucoma treatment and to prevent post-surgical scarring. It acts by increasing uveoscleral outflow of aqueous humor.[1][2][3][4] In human subconjunctival Tenon's fibroblasts, Butaprost has demonstrated anti-scarring effects by inhibiting fibroblast proliferation and collagen synthesis.[5][6] This is particularly relevant for improving the success rate of glaucoma filtration surgery.[5]
Experimental Protocol: Anti-scarring Effect on Human Subconjunctival Tenon's Fibroblasts [5][6]
-
Isolation and Culture of Human Tenon's Fibroblasts:
-
Obtain human subconjunctival Tenon's tissue from healthy subjects undergoing ocular surgery.
-
Wash the tissue with a sterile phosphate-buffered saline (PBS) solution containing antibiotics.
-
Mince the tissue into small pieces and digest with collagenase type I (1 mg/mL) and hyaluronidase (0.5 mg/mL) in Dulbecco's Modified Eagle's Medium (DMEM) for 1 hour at 37°C.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Viability Assay (MTT Assay):
-
Seed the fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Collagen Synthesis Assay:
-
Culture fibroblasts in the presence of varying concentrations of Butaprost for 48 hours.
-
Measure the amount of soluble collagen in the culture supernatant using a Sircol Collagen Assay kit according to the manufacturer's instructions.
-
-
Western Blot for α-Smooth Muscle Actin (α-SMA):
-
Treat fibroblasts with Butaprost for 48 hours.
-
Lyse the cells and determine the total protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against α-SMA.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Data Summary: Ocular Tissue
| Parameter | Tissue/Cell Type | Treatment | Concentration | Result | Reference |
| Uveoscleral Outflow | Cynomolgus Monkey Eyes | Butaprost | 0.1% (topical) | Increased to 1.03 ± 0.20 µL/min from 0.53 ± 0.18 µL/min (vehicle) | [1][2][3][4] |
| Fibroblast Proliferation | Human Tenon's Fibroblasts | Butaprost | Not specified | Inhibited | [5][6] |
| Collagen Synthesis | Human Tenon's Fibroblasts | Butaprost | Not specified | Reduced | [5][6] |
| α-SMA Levels | Human Tenon's Fibroblasts | Butaprost | Not specified | Reduced | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Butaprost signaling in ocular tissue.
Caption: Experimental workflow for Butaprost's anti-scarring effects.
II. Uterine Tissue: Myometrial Relaxation
Application Note: (S)-Butaprost is a potent inhibitor of spontaneous and induced contractions in both pregnant and non-pregnant human myometrium.[7][8][9] It acts as a tocolytic agent by stimulating EP2 receptors, leading to an increase in intracellular cAMP levels and subsequent smooth muscle relaxation.[9] This makes it a potential therapeutic agent for preterm labor.
Experimental Protocol: In Vitro Contraction of Human Myometrial Strips [8][9]
-
Tissue Preparation:
-
Obtain myometrial biopsies from women undergoing hysterectomy (non-pregnant) or cesarean section (pregnant).
-
Immediately place the tissue in Krebs-Henseleit solution.
-
Dissect the myometrium into longitudinal strips (approximately 2 x 2 x 10 mm).
-
-
Organ Bath Setup:
-
Mount the myometrial strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Apply an initial tension of 2 g and allow the strips to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Measurement of Myometrial Activity:
-
Record isometric contractions using a force transducer connected to a data acquisition system.
-
Administer this compound as a bolus dose (e.g., 3-100 nmol) or by infusion (e.g., 10⁻⁸ to 10⁻⁵ M) to determine its inhibitory effect on spontaneous contractions.[8]
-
To assess its effect on induced contractions, pre-contract the strips with an agonist like oxytocin (e.g., 0.01-0.1 nmol) and then add Butaprost.[8]
-
Quantitative Data Summary: Uterine Tissue
| Parameter | Tissue | Treatment | Concentration | Result | Reference |
| Myometrial Activity | Pregnant Human Myometrium | Butaprost (bolus) | 3-100 nmol | Dose-related inhibition | [8] |
| Myometrial Activity | Pregnant Human Myometrium | Butaprost (infusion) | 10⁻⁸ - 10⁻⁵ M | Concentration-dependent inhibition | [8] |
| Oxytocin-induced Contractions | Pregnant Human Myometrium | Butaprost | 10⁻⁶ M | Significantly attenuated | [8] |
| Spontaneous Activity | Non-pregnant Human Myometrium | Butaprost | Not specified | Potent inhibition | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Butaprost signaling in the myometrium.
Caption: Workflow for myometrial contraction assay.
III. Lung Tissue: Mast Cell and Macrophage Modulation
Application Note: In human lung tissue, (S)-Butaprost has been shown to inhibit the degranulation of mast cells, suggesting a role in mitigating allergic inflammatory responses.[10] It acts via EP2 receptors to increase intracellular cAMP, which stabilizes mast cells. While PGE2 has anti-inflammatory effects on lung macrophages, these are primarily mediated by the EP4 receptor, with Butaprost being a less potent agonist in this context.[11]
Experimental Protocol: Human Lung Mast Cell Degranulation Assay [10]
-
Mast Cell Isolation:
-
Obtain human lung tissue from surgical resections.
-
Mechanically dissect and enzymatically digest the tissue to create a single-cell suspension.
-
Purify mast cells using density gradient centrifugation followed by immuno-magnetic separation or fluorescence-activated cell sorting (FACS).
-
-
Histamine Release Assay:
-
Pre-incubate the purified mast cells with varying concentrations of this compound for 15 minutes at 37°C.
-
Induce degranulation by adding an IgE-crosslinking agent (e.g., anti-IgE antibody).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by placing the samples on ice.
-
Centrifuge the samples and collect the supernatant.
-
Measure the histamine content in the supernatant and the cell pellet using a fluorometric assay.
-
Calculate the percentage of histamine release.
-
Quantitative Data Summary: Lung Tissue
| Parameter | Cell Type | Treatment | pEC50 | Result | Reference |
| Histamine Release Inhibition | Human Lung Mast Cells | Butaprost | 5.2 ± 0.2 | Effective inhibitor | [10] |
| TNFα Generation Inhibition | Human Lung Macrophages | Butaprost | Less potent than EP4 agonist | Marginal effect | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Butaprost signaling in lung mast cells.
Caption: Workflow for mast cell degranulation assay.
IV. Renal Tissue: Anti-fibrotic Effects
Application Note: (S)-Butaprost has shown anti-fibrotic effects in human precision-cut kidney slices.[12] It mitigates the pro-fibrotic effects of Transforming Growth Factor-beta (TGF-β) by reducing the expression of fibronectin and α-smooth muscle actin, key markers of fibrosis.[12] This suggests a therapeutic potential for Butaprost in chronic kidney disease.
Experimental Protocol: Anti-fibrotic Assay in Human Precision-Cut Kidney Slices (PCKS) [12]
-
Preparation of PCKS:
-
Obtain healthy human kidney tissue from nephrectomies.
-
Prepare PCKS with a thickness of approximately 250 µm using a Krumdieck tissue slicer.
-
Culture the slices in Williams' Medium E supplemented with antibiotics and fetal calf serum.
-
-
Treatment:
-
Induce fibrosis by treating the PCKS with TGF-β (e.g., 5 ng/mL).
-
Co-treat with varying concentrations of this compound (e.g., 50 µM) for 48 hours.
-
-
Analysis of Fibrotic Markers:
-
Quantitative PCR (qPCR): Extract total RNA from the PCKS, reverse transcribe to cDNA, and perform qPCR to measure the mRNA expression levels of fibrotic genes (e.g., FN1, ACTA2).
-
Western Blot: Prepare protein lysates from the PCKS and perform Western blotting to detect the protein levels of fibronectin and α-SMA.
-
Immunohistochemistry: Fix, embed, and section the PCKS. Perform immunohistochemical staining for fibronectin and α-SMA to visualize their expression and localization.
-
Quantitative Data Summary: Renal Tissue
| Parameter | Tissue Model | Treatment | Concentration | Result | Reference |
| Fibronectin Expression | Human PCKS + TGF-β | Butaprost | 50 µM | Reduced | [12] |
| α-SMA Expression | Human PCKS + TGF-β | Butaprost | 50 µM | Reduced | [12] |
| Smad2 Phosphorylation | MDCK cells + TGF-β | Butaprost | 50 µM | Reduced | [12] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Butaprost's anti-fibrotic signaling in the kidney.
Caption: Workflow for the anti-fibrotic assay in PCKS.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. The prostanoid EP2 receptor agonist butaprost increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The prostanoid EP2 receptor agonist butaprost increases uveoscleral outflow in the cynomolgus monkey. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-scarring effects of butaprost on human subconjunctival Tenon's fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-scarring effects of butaprost on human subconjunctival Tenon's fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro characterization of prostanoid EP-receptors in the non-pregnant human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An investigation of the effect of the prostaglandin EP2 receptor agonist, butaprost, on the human isolated myometrium from pregnant and non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Prostaglandin E2 activates EP2 receptors to inhibit human lung mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anti-inflammatory effects of prostaglandin E 2 on human lung macrophages are mediated by the EP 4 receptor - White Rose Research Online [eprints.whiterose.ac.uk]
- 12. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-Butaprost Free Acid
This technical support center provides guidance on the stability of (S)-Butaprost free acid in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: For long-term stability, this compound should be stored at -20°C. Under these conditions, it is stable for at least two years.[1]
Q2: What solvents can I use to dissolve this compound?
A: this compound is soluble in several organic solvents and aqueous buffers. The approximate solubilities are provided in the table below.
| Solvent | Solubility |
| DMF | ~25 mg/mL |
| DMSO | ~25 mg/mL |
| Ethanol | ~50 mg/mL |
| PBS (pH 7.2) | ~0.1 mg/mL |
| Data sourced from Cayman Chemical.[1] |
For cell culture experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it with the aqueous culture medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q3: How stable is this compound in aqueous solutions?
A: While specific stability data for this compound in aqueous solutions is limited, information from structurally similar prostaglandins, such as Prostaglandin E2 (PGE2), can provide valuable guidance. PGE2 is known to be unstable in aqueous solutions, with its stability being highly dependent on pH.[2][3] It is most stable in slightly acidic to neutral conditions (pH 3-6) and degrades rapidly in alkaline conditions (pH > 8).[2]
Q4: What are the expected degradation products of this compound in solution?
A: The primary degradation pathway for prostaglandins of the E-series in aqueous solution is dehydration to the corresponding A-series prostaglandin. For example, Prostaglandin E1 (PGE1) degrades to Prostaglandin A1 (PGA1).[4] Therefore, it is reasonable to expect that this compound will degrade to the corresponding (S)-Butaprost A derivative.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, aliquot and store at -20°C or below and avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, use a buffer with a slightly acidic to neutral pH (e.g., pH 6-7). |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility. | Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO or ethanol) and dilute it further in the aqueous buffer. Gentle warming or brief sonication may help to redissolve any precipitate. |
| Loss of biological activity over time | Instability of the compound in the experimental medium. | Minimize the time the compound spends in aqueous solution before use. For longer-term experiments, consider the stability profile at the specific pH and temperature of your assay. |
Quantitative Stability Data
The following table summarizes the stability of Prostaglandin E2 (PGE2) in aqueous solutions at 25°C, which can be used as an estimate for the stability of this compound.
| pH | Time for 10% Loss |
| 3-4 | 133 hours |
| 6 | 53 hours |
| 8 | 42 hours |
| 9 | 4.2 hours |
| 10 | 0.42 hours (25 minutes) |
| Data sourced from Sigma-Aldrich product information for Prostaglandin E2.[2] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO or ethanol) to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in a specific aqueous buffer.
-
Solution Preparation:
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a fresh solution of this compound in the buffer at the desired experimental concentration. This can be done by diluting a concentrated stock solution.
-
-
Incubation:
-
Divide the solution into several aliquots in sealed vials.
-
Incubate the vials at the desired temperature (e.g., room temperature or 37°C). Protect the vials from light if the compound is light-sensitive.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from the incubator.
-
Immediately analyze the sample by HPLC or store it at -80°C for later analysis to prevent further degradation.
-
-
HPLC Analysis:
-
Use a suitable HPLC method to separate this compound from its potential degradation products. A reverse-phase C18 column is commonly used for prostaglandin analysis.
-
The mobile phase composition will need to be optimized but often consists of a mixture of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid.
-
Detection is typically performed using a UV detector at a wavelength around 200-210 nm.
-
-
Data Analysis:
-
Quantify the peak area of the this compound at each time point.
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining compound against time to determine the degradation kinetics and half-life of this compound under the tested conditions.
-
Visualizations
References
Technical Support Center: (S)-Butaprost Free Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-Butaprost free acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] Its primary mechanism of action is to bind to and activate the EP2 receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit to increase intracellular cyclic AMP (cAMP) levels.[2][3]
Q2: At what concentration should I use this compound in my experiments?
The optimal concentration of this compound will vary depending on the experimental system and the specific endpoint being measured. For cell-based assays, concentrations in the low nanomolar to low micromolar range are typically effective. For example, it has an EC50 of 33 nM for the murine EP2 receptor.[4] In functional assays, such as the inhibition of neutrophil chemotaxis, an EC50 of 106 nM has been reported.[5][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Q3: What are the known on-target effects of this compound?
As a selective EP2 receptor agonist, (S)-Butaprost has been shown to mediate a variety of physiological effects, including:
-
Reduction of intraocular pressure: It can normalize elevated intraocular pressure in glaucomatous models.[7][8]
-
Inhibition of myometrial contractions: It causes dose-dependent inhibition of uterine muscle activity.[1][9]
-
Attenuation of fibrosis: It can mitigate renal fibrosis by hampering TGF-β/Smad signaling.[4][10]
-
Neuroprotection: It has shown protective effects on neurons in models of brain injury.
-
Anti-inflammatory effects: It can inhibit the chemotaxis of neutrophils.[5][6]
Q4: Is this compound selective for the EP2 receptor?
(S)-Butaprost is considered a selective EP2 receptor agonist. However, its selectivity is not absolute and it may interact with other receptors, particularly at higher concentrations. It has been reported to have less activity against murine EP1, EP3, and EP4 receptors.[4][10] One study noted that in a binding assay, it was only 3 to 4-fold selective for EP2 over EP3 and EP4 receptors. Another functional assay indicated it was equally effective in activating IP receptors. Therefore, at higher concentrations, off-target effects are possible and should be considered when interpreting experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent results | Off-target effects: At higher concentrations, (S)-Butaprost may be activating other prostanoid receptors (e.g., EP3, EP4, IP) or even non-prostanoid receptors, leading to confounding effects. | 1. Perform a dose-response curve: Determine the lowest effective concentration to minimize the risk of off-target effects. 2. Use selective antagonists: If you suspect activation of a specific off-target receptor, use a selective antagonist for that receptor to see if the unexpected effect is blocked. 3. Consult selectivity data: Refer to the quantitative data tables below to understand the known selectivity profile of (S)-Butaprost. |
| Lower than expected potency | Compound degradation: this compound, like other prostaglandins, can be unstable in certain conditions. | 1. Proper storage: Ensure the compound is stored as recommended by the supplier, typically at -20°C. 2. Fresh solutions: Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. 3. Vehicle compatibility: Ensure the vehicle used to dissolve the compound is compatible and does not affect its stability or activity. |
| No response in an in-vitro assay | Low or absent EP2 receptor expression: The cell line or tissue being used may not express the EP2 receptor at sufficient levels. | 1. Confirm receptor expression: Use techniques like qPCR, Western blot, or immunohistochemistry to confirm the presence of the EP2 receptor in your experimental model. 2. Use a positive control cell line: Test your (S)-Butaprost solution on a cell line known to express functional EP2 receptors. |
| Variability in tissue-based assays | Tissue heterogeneity: There can be significant variability in receptor expression and tissue responsiveness between donors or even different tissue sections from the same donor. | 1. Increase sample size: Use a sufficient number of tissue samples to account for biological variability. 2. Paired experiments: Whenever possible, use paired tissues from the same donor for control and experimental groups. 3. Standardize tissue preparation: Ensure consistent dissection and preparation methods for all tissue samples. |
Quantitative Data
Table 1: On-Target Activity of this compound
| Parameter | Receptor | Species | Value | Reference |
| Kᵢ | EP2 | Murine | 2.4 µM | [4][10] |
| EC₅₀ | EP2 | Murine | 33 nM | [4] |
| EC₅₀ (Chemotaxis Inhibition) | EP2 (in neutrophils) | Human | 106 nM | [5][6] |
Table 2: Off-Target Activity and Selectivity of Butaprost
| Receptor | Activity | Notes | Reference |
| EP1, EP3, EP4 | Lower activity compared to EP2 | Quantitative data on binding affinity or functional potency is limited. One study suggests only 3-4 fold selectivity over EP3 and EP4 in a binding assay. | [4][10] |
| IP | Equally effective in activation in a functional assay | This suggests that at functional level, there might be significant IP receptor activation. | |
| DP, TP, FP | No appreciable binding | Based on studies with murine receptors. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for EP2 Receptor
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds for the EP2 receptor.
Materials:
-
Cell membranes expressing the human EP2 receptor
-
Radioligand (e.g., [³H]-PGE2)
-
This compound (for standard curve)
-
Test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of (S)-Butaprost and test compounds in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or unlabeled PGE2 (for non-specific binding) or test compound.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ values for the test compounds and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol describes a method to measure the effect of (S)-Butaprost on intracellular cAMP levels in cells expressing the EP2 receptor.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor
-
Cell culture medium
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
96-well cell culture plates
Procedure:
-
Seed the EP2-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for 30 minutes at 37°C.
-
Add varying concentrations of (S)-Butaprost or test compounds to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells (if required by the assay kit).
-
Measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
Visualizations
Caption: Canonical EP2 receptor signaling pathway activated by (S)-Butaprost.
Caption: A logical workflow for troubleshooting unexpected experimental results with (S)-Butaprost.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. (R)-Butaprost, EP2 agonist (CAS 69648-38-0) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of prostaglandin E2 receptor subtype 2 as a receptor activated by OxPAPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
Technical Support Center: (S)-Butaprost Free Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with (S)-Butaprost free acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] Its primary mechanism of action is to bind to and activate the EP2 receptor, which is a G-protein coupled receptor (GPCR). This activation stimulates the Gαs subunit, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade mediates various physiological effects, including smooth muscle relaxation, modulation of inflammation, and immune responses.[3]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[4] It is shipped on wet ice for continental US deliveries, though this may vary for other locations.[4] The stability is guaranteed for at least two years when stored under these recommended conditions.[4] For experimental use, it is typically dissolved in an organic solvent like DMSO, ethanol, or methyl acetate.
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. It is sparingly soluble in aqueous solutions like phosphate-buffered saline (PBS). To prepare aqueous working solutions, it is recommended to first dissolve the compound in an organic solvent and then dilute with the aqueous buffer.
Q4: What is the difference between Butaprost and this compound?
Butaprost is often supplied as a methyl ester, which is a prodrug. For full agonist potency, the ester must be hydrolyzed to the active free acid form, a process that can occur enzymatically within tissues.[5] this compound is the active form of the molecule and generally exhibits higher binding affinity to the EP2 receptor compared to its esterified counterpart.[4]
Troubleshooting Guide
This guide addresses potential sources of experimental variability and provides solutions to common problems.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected cellular response | Compound Degradation: Improper storage or repeated freeze-thaw cycles can lead to degradation. Prostaglandins can be unstable in aqueous solutions.[6][7] | - Aliquot the stock solution upon receipt to minimize freeze-thaw cycles.- Prepare fresh working solutions for each experiment.- Avoid prolonged storage of aqueous dilutions. |
| Low Receptor Expression: The cell line used may have low or variable expression of the EP2 receptor. | - Verify EP2 receptor expression in your cell line using techniques like qPCR or Western blot.- Consider using a cell line known to express high levels of the EP2 receptor or a recombinant cell line overexpressing the receptor. | |
| Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. | - Use cells within a consistent and low passage number range for all experiments.- Regularly thaw fresh vials of cells to maintain consistency. | |
| Variability in Assay Conditions: Minor differences in incubation times, cell density, or reagent concentrations can impact results. | - Standardize all assay parameters, including cell seeding density, stimulation time, and reagent concentrations.- Include appropriate positive and negative controls in every experiment. | |
| High background signal or off-target effects | High Compound Concentration: At high concentrations, this compound may exhibit reduced selectivity and interact with other prostanoid receptors. | - Perform a dose-response curve to determine the optimal concentration range for EP2-specific effects.- Use the lowest effective concentration to minimize the risk of off-target effects.- If off-target effects are suspected, use a selective EP2 antagonist to confirm that the observed effect is mediated by the EP2 receptor. |
| Solvent Effects: The organic solvent used to dissolve the compound (e.g., DMSO) can have cytotoxic or other effects on cells at certain concentrations. | - Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤0.1%) and consistent across all experimental conditions.- Include a vehicle control (medium with the same concentration of solvent) in all experiments. | |
| Precipitation of the compound in aqueous media | Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions. | - Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) first.- Dilute the stock solution in pre-warmed culture medium with vigorous vortexing.- Avoid preparing large volumes of dilute aqueous solutions that will be stored for extended periods. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various sources.
Table 1: Binding Affinity (Ki) of this compound for the EP2 Receptor
| Cell Line/Tissue | Ki (nM) | Reference |
| EP2 receptor-transfected CHO cells | 73 | [4] |
Table 2: Potency (EC50) of this compound in Functional Assays
| Assay | Cell Line/Tissue | EC50 | Reference |
| Inhibition of Histamine Release | Human Lung Mast Cells | ~630 nM (pEC50 = 5.2) | [8] |
| Inhibition of Myometrial Activity | Human Pregnant Myometrium | Concentration-dependent inhibition from 10⁻⁸ to 10⁻⁵ M | [1] |
| cAMP Accumulation | Ishikawa Cells | 5 µM used for stimulation | [9] |
| Inhibition of Mast Cell Degranulation | LAD2 (human mast cell line) | Dose-dependent inhibition | [10] |
Note: EC50 values can vary significantly depending on the specific experimental conditions, cell line, and assay used.
Experimental Protocols & Visualizations
Signaling Pathway of this compound
This compound binds to the EP2 receptor, a Gs-coupled receptor. This interaction activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), leading to downstream cellular responses.
Experimental Workflow: cAMP Assay
A common method to assess the activity of this compound is to measure the intracellular accumulation of cAMP. The general workflow for a cell-based cAMP assay is outlined below.
Logical Relationship: Troubleshooting Experimental Variability
The following diagram illustrates the logical steps to troubleshoot common sources of experimental variability when using this compound.
References
- 1. An investigation of the effect of the prostaglandin EP2 receptor agonist, butaprost, on the human isolated myometrium from pregnant and non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are EP2 agonists and how do they work? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 activates EP2 receptors to inhibit human lung mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Butaprost Free Acid In Vivo Delivery
Welcome to the technical support center for (S)-Butaprost free acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the formulation and administration of this compound for in vivo experiments.
Q1: My this compound is not dissolving in my aqueous vehicle (e.g., saline, PBS). How can I prepare a solution for in vivo injection?
A1: this compound has very low solubility in aqueous solutions like PBS (approximately 0.1 mg/mL). To achieve a homogenous solution for in vivo administration, a co-solvent system is necessary. The recommended method is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and then dilute this stock solution with a sterile aqueous vehicle like saline.
Q2: I'm concerned about the toxicity of using an organic solvent like DMSO for my in vivo study. What are the best practices?
A2: While high concentrations of DMSO can be toxic, it is a commonly used solvent in preclinical research. To minimize potential toxicity, it is crucial to keep the final concentration of DMSO in the injected solution as low as possible. For intraperitoneal injections in mice, it is generally recommended to keep the final DMSO concentration below 10%, and ideally under 5%. Always include a vehicle control group in your experiment, which receives the same concentration of the solvent mixture without the this compound, to account for any effects of the vehicle itself.
Q3: My this compound precipitates out of solution when I dilute the DMSO stock with saline. What can I do to prevent this?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Slow Dilution: Add the saline to the DMSO stock solution slowly while vortexing or stirring continuously. This can help to keep the compound in solution.
-
Warm the Saline: Gently warming the saline before adding it to the DMSO stock can sometimes improve solubility.
-
Adjust Concentrations: You may need to either decrease the initial concentration of your DMSO stock solution or increase the final injection volume (within acceptable limits for the animal model) to maintain a lower final concentration of this compound.
-
Alternative Solvents: Consider using a different co-solvent system, such as a mixture of DMSO and a surfactant like Tween® 80, or polyethylene glycol (PEG). A common formulation for challenging compounds is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline. However, the suitability of such a vehicle should be validated for your specific application.
Q4: How should I store my prepared this compound solution for injection, and for how long is it stable?
A4: Prostaglandin analogs in aqueous solutions can be unstable. It is highly recommended to prepare the final diluted solution fresh on the day of use. If you prepare a stock solution in a pure organic solvent like DMSO, it can be stored at -20°C for at least a month. For the final diluted solution in a DMSO/saline mixture, it is best practice to use it immediately and not to store it for more than a day.
Q5: What is the recommended route of administration and dosage for this compound in mice?
A5: The most commonly reported route of administration for this compound in mice is intraperitoneal (IP) injection. Effective dosages in published studies typically range from 1 to 4 mg/kg of body weight, administered once or twice daily. The optimal dose and frequency will depend on the specific animal model and the intended biological effect.
Q6: Are there any known off-target effects or toxicity concerns with this compound in vivo?
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 394.54 g/mol | [1] |
| Solubility in DMF | 25 mg/mL | Cayman Chemical |
| Solubility in DMSO | 25 mg/mL | Cayman Chemical |
| Solubility in Ethanol | 50 mg/mL | Cayman Chemical |
| Solubility in PBS (pH 7.2) | 0.1 mg/mL | Cayman Chemical |
| Storage of Solid | -20°C for ≥ 2 years | Cayman Chemical |
| In Vivo Dosage (mice, IP) | 1 - 4 mg/kg | [2] |
Experimental Protocols
Protocol for Preparation and Administration of this compound for Intraperitoneal Injection in Mice
This protocol provides a general guideline. Researchers should optimize concentrations and volumes based on their specific experimental requirements.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, isotonic saline (0.9% NaCl)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Preparation of Stock Solution (e.g., 10 mg/mL in DMSO): a. In a sterile, amber vial, weigh the desired amount of this compound. b. Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., for 10 mg of powder, add 1 mL of DMSO). c. Vortex the solution until the powder is completely dissolved. Visually inspect to ensure there are no particulates. d. This stock solution can be stored at -20°C for future use.
-
Preparation of Final Injection Solution (e.g., for a 1 mg/kg dose in a 25g mouse): a. Calculate the required dose:
- Dose (mg) = Body weight (kg) x Desired dosage (mg/kg)
- For a 25g mouse (0.025 kg) and a 1 mg/kg dose: 0.025 kg x 1 mg/kg = 0.025 mg of this compound. b. Calculate the volume of stock solution needed:
- Volume (µL) = (Required dose (mg) / Stock concentration (mg/mL)) x 1000 µL/mL
- (0.025 mg / 10 mg/mL) x 1000 µL/mL = 2.5 µL of the 10 mg/mL stock solution. c. Determine the final injection volume: A typical IP injection volume for a mouse is 100-200 µL. Let's use 100 µL. d. Dilution:
- In a sterile microcentrifuge tube, add 97.5 µL of sterile saline.
- Add the 2.5 µL of the this compound stock solution to the saline.
- Vortex immediately and thoroughly to mix. e. Final DMSO Concentration Check:
- (Volume of DMSO / Total Volume) x 100% = (2.5 µL / 100 µL) x 100% = 2.5%. This is well within the recommended safety limits.
-
Administration: a. Administer the freshly prepared solution to the mouse via intraperitoneal injection. b. Discard any unused portion of the diluted solution. Do not store and reuse.
Visualizations
Signaling Pathway of this compound
References
Technical Support Center: (S)-Butaprost Free Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and troubleshooting of experiments involving (S)-Butaprost free acid.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored at -20°C in a tightly sealed, light-resistant container.[1][2] For long-term storage, maintaining a temperature between -20°C and -10°C is recommended.[2] It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[1][2]
Q2: How should I handle this compound upon receiving it?
A2: this compound is typically shipped on wet ice.[3] Upon receipt, it should be immediately transferred to a -20°C freezer. The compound is often supplied as a solution in an organic solvent like methyl acetate.[3]
Q3: What is the shelf life of this compound?
A3: When stored under the recommended conditions of -20°C in a sealed, light-protected container, this compound has a shelf life of at least two years.[3] If the container has been opened and the compound exposed to ambient air, it is recommended to use it within 30 days.[2]
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] Prostaglandins are unstable in aqueous solutions and should be prepared fresh for each experiment. If an aqueous buffer solution is required, it should be prepared immediately before use.[1]
Q5: What are the primary factors that can cause degradation of this compound?
A5: The main factors contributing to the degradation of prostaglandins like this compound are exposure to light, air (oxidation), moisture (hydrolysis), and elevated temperatures.[2][4][5]
Q6: What are the likely degradation products of this compound?
A6: While specific degradation products for (S)-Butaprost are not extensively documented in the literature, based on the degradation pathways of similar prostaglandins like PGE1 and PGE2, likely degradation products include dehydrated forms (analogous to PGA and PGB compounds) and oxidation products.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of biological activity or inconsistent experimental results. | Improper Storage: The compound may have been stored at an incorrect temperature or subjected to freeze-thaw cycles.[1] | Verify that the compound has been consistently stored at -20°C. Aliquot the stock solution upon first use to minimize freeze-thaw cycles. |
| Aqueous Solution Instability: Aqueous solutions were prepared in advance and stored.[1] | Prepare aqueous solutions fresh for each experiment and use them within the same day.[1] | |
| Exposure to Light or Air: The compound was not protected from light or was handled in the open air for extended periods. | Store the compound in a light-resistant container. When preparing solutions, consider purging with an inert gas like nitrogen or argon.[1] | |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | Degradation of the Compound: The compound has started to degrade due to improper handling or storage. | Review storage and handling procedures. Analyze a fresh, unopened vial of the compound as a reference. Conduct a forced degradation study to identify potential degradation peaks. |
| Contamination: Contamination from solvents, glassware, or other reagents. | Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants. | |
| Poor solubility in aqueous buffers. | Low Aqueous Solubility: this compound has limited solubility in aqueous solutions.[3] | First, dissolve the compound in a small amount of a water-miscible organic solvent such as DMSO or ethanol. Then, slowly add the aqueous buffer to the organic solution while vortexing to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Condition | Rationale |
| Storage Temperature | -20°C (long-term) | Minimizes thermal degradation.[1][2] |
| Shipping Temperature | Wet Ice | Maintains stability during transit.[3] |
| Container | Tightly sealed, light-resistant vial | Protects from air (oxidation) and light (photodegradation).[1][2] |
| Aqueous Solution Storage | Not recommended (use within one day) | Prone to hydrolysis and other degradation pathways in aqueous media.[1] |
| Handling | Minimize exposure to air and light | Prevents oxidative and photodegradation.[1][2] |
| Freeze-Thaw Cycles | Avoid | Repeated cycling can accelerate degradation.[1][2] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
This protocol outlines a method to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.
2. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.[4][5]
-
Control: Keep an aliquot of the stock solution at -20°C, protected from light.
3. Sample Preparation for HPLC Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples (including the control) to a final concentration of approximately 50 µg/mL with the mobile phase.
4. HPLC-UV Conditions (representative):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v) with 0.1% trifluoroacetic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 20 µL.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control.
-
Note the appearance of any new peaks, which represent degradation products.
Visualizations
This compound Degradation Workflow
Caption: Workflow for assessing the stability of this compound.
(S)-Butaprost EP2 Receptor Signaling Pathway
Caption: (S)-Butaprost signaling through the EP2 receptor.
References
- 1. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin Degradation | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and degradation of prostaglandin E2 in the epithelial and sub-epithelial layers of the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Butaprost Free Acid Signaling Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Butaprost free acid in signaling assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the Prostaglandin E2 (PGE2) receptor subtype EP2.[1][2] As a structural analog of PGE2, it mimics the action of the endogenous ligand.[2] The EP2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit.[3][4] Upon activation by an agonist like (S)-Butaprost, the Gαs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][5] This elevation in cAMP activates downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway, which in turn can modulate various cellular processes through the phosphorylation of target proteins and transcription factors like CREB.[3][6]
Q2: What are the common applications of this compound in research?
This compound is widely used to pharmacologically characterize the expression and function of the EP2 receptor in various tissues and cell types.[2] Its applications span multiple research areas, including inflammation, immunology, neuroprotection, and cancer biology.[6][7] For instance, it has been used to study the role of EP2 signaling in promoting anti-inflammatory and immunosuppressive effects, as well as its involvement in pain modulation.[8] In cancer research, it has been employed to investigate the growth and invasion of tumor cells.[9]
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solution in a solvent like methyl acetate.[10] For experimental use, the initial solvent can be evaporated under a gentle stream of nitrogen, and the compound can then be dissolved in a solvent of choice such as DMF, DMSO, or ethanol.[2][10] It is important to note its solubility in aqueous buffers like PBS (pH 7.2) is limited (approximately 0.1 mg/ml).[10] For long-term storage, it is recommended to keep the compound at -20°C, where it is stable for at least two years.[10][11]
Troubleshooting Guides
Issue 1: No or Low Signal in cAMP Accumulation Assay
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal (S)-Butaprost Concentration | Perform a dose-response curve to determine the optimal effective concentration (EC50) for your specific cell line. Concentrations can range from nanomolar to low micromolar.[12][13] |
| Cell Health and Density | Ensure cells are healthy, within a low passage number, and free from contamination.[14] Optimize cell density per well through a titration experiment; too few cells will produce an insufficient signal.[5][15] |
| Incorrect Incubation Time | Optimize the stimulation time with (S)-Butaprost. A full agonist-receptor equilibrium is necessary, which may require longer incubation times for some agonists.[15] |
| cAMP Degradation | Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and allow for its accumulation.[15][16] |
| Low EP2 Receptor Expression | Confirm the expression of the EP2 receptor in your cell model using techniques like qPCR or western blotting. If expression is low, consider using a cell line known to express EP2 or an overexpression system.[16] |
| Inactive Compound | Verify the integrity of your (S)-Butaprost stock. If possible, test a fresh vial or a lot from a different supplier. |
Issue 2: High Background Signal in cAMP Assay
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| High Basal cAMP Levels | This could be due to high constitutive activity of the EP2 receptor or other GPCRs in your cells.[14] Consider using an inverse agonist to reduce basal signaling if one is available for your system. |
| Excessive Cell Density | Seeding too many cells per well can lead to a high basal signal.[14][16] Perform a cell titration experiment to find the optimal cell number that provides a good assay window.[15] |
| Reagent or Cell Contamination | Use fresh, sterile reagents and maintain aseptic cell culture techniques to prevent contamination that can affect cell signaling.[14] |
| Serum Effects in Culture Media | Components in serum can sometimes stimulate cAMP production. Consider serum-starving your cells for a few hours before the assay. |
Issue 3: High Well-to-Well Variability
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate and consistent cell seeding.[14] |
| "Edge Effects" in Microplates | The outer wells of a microplate are more prone to evaporation, leading to variability. Avoid using the outer wells or fill them with sterile buffer or media to maintain humidity.[14] |
| Pipetting Errors | Use precise and consistent pipetting techniques. For high-throughput screening, consider using automated liquid handlers.[14] |
| Inconsistent Incubation Conditions | Ensure uniform temperature and CO2 levels across the entire plate during incubation. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol outlines a general procedure for measuring intracellular cAMP levels in response to this compound stimulation using an HTRF-based assay kit.
Materials:
-
Cells expressing the EP2 receptor
-
This compound
-
Cell culture medium (e.g., DMEM or RPMI)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF-based)
-
White, opaque 96- or 384-well microplates
-
Plate reader capable of HTRF detection
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80% confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in stimulation buffer (e.g., cell culture medium containing a PDE inhibitor like 0.5 mM IBMX).[17]
-
Determine cell concentration and adjust to the optimized density.
-
-
Assay Protocol:
-
Dispense the cell suspension into the wells of the microplate.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the (S)-Butaprost dilutions to the appropriate wells. Include a vehicle control (buffer only) and a positive control for adenylyl cyclase activation (e.g., Forskolin).[17]
-
Incubate the plate at 37°C for the optimized stimulation time (e.g., 30 minutes).
-
Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents (e.g., anti-cAMP-cryptate and cAMP-d2).
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow for the detection reaction to occur.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the (S)-Butaprost concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: (S)-Butaprost activates the EP2 receptor, leading to cAMP production.
Caption: A logical workflow for troubleshooting signaling assay issues.
Caption: Step-by-step workflow for a cAMP accumulation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are EP2 antagonists and how do they work? [synapse.patsnap.com]
- 9. pharm.emory.edu [pharm.emory.edu]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 16. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
improving reproducibility with (S)-Butaprost free acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve reproducibility for researchers, scientists, and drug development professionals working with (S)-Butaprost free acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1] Its primary mechanism of action is to bind to and activate the EP2 receptor, a G-protein coupled receptor (GPCR). This activation predominantly stimulates the Gαs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade can influence a variety of cellular processes.
Q2: What are the common research applications of this compound?
This compound is utilized in a range of research areas due to its selective EP2 agonism. Key applications include:
-
Neuroprotection: Studies have shown its potential to protect neurons from excitotoxicity.[1][3]
-
Anti-inflammatory Research: It is used to investigate the role of EP2 signaling in inflammation.[3]
-
Cancer Biology: Researchers use it to explore the involvement of the EP2 receptor in tumor growth and progression.[1][3]
-
Fibrosis Research: It has been shown to attenuate fibrosis in kidney models.
-
Ophthalmology: Its effects on intraocular pressure are studied in the context of glaucoma research.[4]
Q3: How should I store and handle this compound to ensure its stability?
For optimal stability, this compound should be stored at -20°C.[5] The product is stable for at least two years when stored under these conditions.[5] It is typically shipped on wet ice. For experimental use, it is important to prepare fresh solutions and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect after treating my cells with this compound.
Possible Cause 1: Suboptimal Cell Culture Conditions
-
Solution: Ensure that the cells used express the EP2 receptor. Verify receptor expression using techniques like RT-qPCR, Western blotting, or immunocytochemistry. Cell confluence and overall health can also impact receptor expression and signaling.
Possible Cause 2: Inadequate Compound Preparation and Handling
-
Solution: this compound has limited solubility in aqueous solutions like PBS (approximately 0.1 mg/mL).[5] It is more soluble in organic solvents such as DMSO and ethanol (up to 25 mg/mL and 50 mg/mL, respectively).[5] Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration in your experiment, as high concentrations can be toxic to cells.
Possible Cause 3: Receptor Desensitization
-
Solution: Prolonged or high-concentration exposure to agonists can lead to receptor desensitization and internalization.[1][3] Consider performing a time-course and dose-response experiment to determine the optimal concentration and duration of treatment for your specific cell type and endpoint. The EP2 receptor has been noted to be resistant to internalization in some systems, which may reduce the likelihood of desensitization.[6][7]
Problem 2: I am seeing high variability and poor reproducibility in my experimental results.
Possible Cause 1: Inconsistent Solution Preparation
-
Solution: Always prepare fresh dilutions of this compound from a stock solution for each experiment. If using a stock solution over time, ensure it is stored properly at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Possible Cause 2: Off-Target Effects
-
Solution: While (S)-Butaprost is a selective EP2 agonist, at higher concentrations, it may interact with other prostanoid receptors.[3][7] It is approximately 18-fold selective for EP2 over the EP3 receptor.[3] To confirm that the observed effects are mediated by the EP2 receptor, consider using a selective EP2 antagonist in a control experiment.
Possible Cause 3: Biological Variability
-
Solution: The expression levels of EP2 receptors can vary between cell lines, primary cell preparations, and in vivo models. It is crucial to characterize the expression of the EP2 receptor in your specific experimental system.
Quantitative Data
| Parameter | Value | Species/System | Reference |
| Ki | 2.4 µM | Murine EP2 Receptor | [8] |
| EC50 | 33 nM | Murine EP2 Receptor | [8] |
Experimental Protocols
In Vitro Experiment: Measurement of cAMP Accumulation
This protocol describes how to measure the increase in intracellular cAMP levels in cultured cells following treatment with this compound.
Materials:
-
This compound
-
Cell line expressing the EP2 receptor
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Lysis buffer (if required by the assay kit)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your cell line and allow them to adhere and grow to the desired confluence.
-
Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for a few hours prior to the experiment.
-
PDE Inhibition: Pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent the degradation of cAMP.
-
Agonist Treatment: Prepare serial dilutions of this compound in your cell culture medium. Add the different concentrations of this compound to the cells and incubate for the desired time (e.g., 10-30 minutes). Include a vehicle control (medium with the same final concentration of solvent used for the agonist).
-
Cell Lysis: Lyse the cells according to the protocol provided with your cAMP assay kit.
-
cAMP Measurement: Perform the cAMP assay following the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve to determine the EC50 of this compound in your system.
In Vivo Experiment: Administration to Mice
This protocol provides a general guideline for the intraperitoneal administration of this compound to mice.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or ethanol)
-
Syringes and needles
Procedure:
-
Preparation of Dosing Solution: Prepare the dosing solution of this compound in a sterile vehicle. Ensure the final concentration of any organic solvent is safe for in vivo administration. A common dosage range is 1-4 mg/kg.
-
Animal Handling: Handle the mice according to approved animal care and use protocols.
-
Injection: Administer the prepared solution via intraperitoneal injection. The injection volume should be appropriate for the size of the mouse.
-
Monitoring: Monitor the animals for any adverse effects.
-
Tissue Collection: At the desired time point after administration, euthanize the animals and collect tissues for further analysis.
Signaling Pathways and Experimental Workflows
Caption: Canonical Gs-protein signaling pathway activated by (S)-Butaprost.
Caption: β-Arrestin mediated signaling downstream of EP2 receptor activation.
Caption: A typical workflow for in vitro experiments with (S)-Butaprost.
References
- 1. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharm.emory.edu [pharm.emory.edu]
- 4. The prostanoid EP2 receptor agonist butaprost increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: (S)-Butaprost Free Acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Butaprost free acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] Its primary mechanism of action involves binding to and activating the EP2 receptor, which is a G-protein coupled receptor (GPCR). This activation stimulates the Gαs subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[3][4][5] This signaling cascade mediates various physiological effects, making (S)-Butaprost a valuable tool for studying inflammation, neuroprotection, and other biological processes.[3]
Q2: What is the appropriate vehicle for dissolving this compound for in vitro and in vivo experiments?
For in vitro experiments, this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[6][7] A common practice is to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low, ideally at or below 0.1% (v/v) for sensitive cell lines, to avoid solvent-induced artifacts.[1][6]
For in vivo studies, due to the low aqueous solubility of this compound, a co-solvent system is often required. While specific formulations can vary depending on the animal model and route of administration, a common approach involves initially dissolving the compound in a small amount of an organic solvent like DMSO or ethanol, and then further diluting it in a vehicle such as saline containing a surfactant like Tween® 80 or Cremophor EL to improve solubility and stability.
Q3: Why is a vehicle control essential in experiments with this compound?
A vehicle control is critical to differentiate the biological effects of this compound from any potential effects of the solvent used to dissolve it.[1][6] Organic solvents like DMSO are not biologically inert and can influence cell health, gene expression, and membrane permeability, especially at higher concentrations.[1][8] Therefore, a vehicle control group, which receives the same concentration of the solvent(s) as the experimental group but without the this compound, is necessary to ensure that the observed effects are solely attributable to the compound.[1][6][9]
Q4: What are the recommended storage conditions for this compound?
This compound should be stored at -20°C for long-term stability.[7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological response in in vitro assays. | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Low Receptor Expression: The cell line used may not express sufficient levels of the EP2 receptor. 3. Receptor Desensitization: Prolonged or repeated exposure to the agonist may lead to receptor desensitization. | 1. Prepare fresh stock solutions and aliquot for single use. Store at -20°C. 2. Confirm EP2 receptor expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line known to express high levels of EP2 or a recombinant cell line. 3. Perform time-course experiments to determine the optimal stimulation time. For longer-term studies, consider using a lower concentration of the agonist. |
| High background or off-target effects observed. | 1. High DMSO Concentration: The final concentration of DMSO in the culture medium may be too high, causing cellular stress or other non-specific effects. 2. Compound Precipitation: The compound may have precipitated out of the solution upon dilution into the aqueous culture medium. 3. Activation of Other Receptors: At very high concentrations, the selectivity of (S)-Butaprost for the EP2 receptor may decrease. | 1. Perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration. Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%).[1][6] 2. Ensure the stock solution is fully dissolved before dilution. When diluting, add the stock solution to the medium while vortexing to ensure rapid and uniform mixing. Visually inspect for any precipitate. 3. Perform dose-response experiments to identify the optimal concentration range for selective EP2 activation. |
| Precipitation of the compound during preparation for in vivo administration. | Low Aqueous Solubility: this compound has poor solubility in aqueous solutions like saline. | 1. Use a co-solvent system. First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol). 2. Slowly add this solution to the aqueous vehicle (e.g., saline) containing a surfactant (e.g., Tween® 80) while vortexing. 3. Gently warm the solution if necessary to aid dissolution, but be cautious of potential degradation at high temperatures. Always prepare fresh on the day of the experiment. |
| Variability in animal responses in in vivo studies. | 1. Inconsistent Dosing: Inaccurate preparation of the dosing solution or administration technique. 2. Metabolism and Clearance: Rapid metabolism or clearance of the compound in the animal model. | 1. Ensure accurate and consistent preparation of the dosing solution. Use precise administration techniques (e.g., calibrated syringes for injections). 2. Consider the pharmacokinetic properties of the compound in your chosen animal model. It may be necessary to adjust the dosing regimen (e.g., more frequent administration) to maintain effective concentrations. |
Experimental Protocols
In Vitro Cell-Based cAMP Assay
This protocol outlines a general procedure for measuring intracellular cAMP levels in response to this compound stimulation in a cell line expressing the EP2 receptor.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line expressing EP2 receptor (e.g., HEK293-EP2)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin (positive control)
Procedure:
-
Cell Seeding: Seed the EP2-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Working Solution Preparation: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment:
-
Wash the cells with PBS.
-
Add medium containing a PDE inhibitor (to prevent cAMP degradation) and incubate for a short period as recommended by the assay kit manufacturer.
-
Add the this compound working solutions, vehicle control, and a positive control (e.g., Forskolin) to the respective wells.
-
Incubate for the desired stimulation time (e.g., 15-30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
References
- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 suppresses allergic sensitization and lung inflammation by targeting the E prostanoid 2 receptor on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. What are EP2 agonists and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to (S)-Butaprost Free Acid and Other Selective EP2 Agonists for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable EP2 receptor agonist is critical for advancing studies in areas such as inflammation, neuroprotection, and cancer biology. This guide provides an objective comparison of (S)-Butaprost free acid and other prominent EP2 agonists, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
The prostaglandin E2 (PGE2) receptor subtype 2 (EP2), a Gs protein-coupled receptor, is a key therapeutic target. Its activation initiates a signaling cascade that elevates intracellular cyclic adenosine monophosphate (cAMP), leading to a variety of cellular responses. This compound is a potent and selective EP2 agonist, but a range of other compounds with distinct pharmacological profiles are also available. This guide aims to delineate the performance of this compound in relation to these alternatives.
Comparative Performance of EP2 Agonists: A Quantitative Overview
The efficacy and potency of EP2 agonists are typically characterized by their binding affinity (Ki) to the EP2 receptor and their ability to stimulate cAMP production (EC50). The following table summarizes key quantitative data for this compound and other selected EP2 agonists.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Selectivity Profile | Key Characteristics |
| This compound | ~73-92 | ~33-106.4 | Selective for EP2.[1] | Potent and highly selective EP2 agonist.[2] |
| Butaprost | ~2400 | - | Selective for EP2 over other prostanoid receptors in binding assays, but can activate IP receptors functionally.[3] | Ester form of Butaprost free acid; the free acid is the more active form. |
| ONO-AE1-259 | - | - | Highly selective for EP2. | A prostanoid-like, highly selective EP2 agonist.[1] |
| PF-04217329 (Taprenepag isopropyl) | IC50 = 10 (as active acid CP-544326) | EC50 = 2.8 (as active acid CP-544326) | Potent and selective EP2 agonist. | A prodrug of the potent EP2 agonist CP-544326.[4] |
| PGN-9856 | pKi ≥ 8.3 | pEC50 ≥ 8.5 | High level of selectivity at EP1, EP3, EP4, DP, FP, IP and TP receptors.[5][6] | A structurally novel, non-prostanoid, potent, and full EP2 receptor agonist.[5][6] |
| Misoprostol | - | - | Mixed EP2/EP3/EP4 agonist activity.[7][8] | A non-selective prostaglandin analog. |
| 11-deoxy PGE1 | - | 140.9 ± 64.7 | EP2-receptor agonist.[9] | An EP2 agonist with moderate potency.[9] |
| AH 13205 | - | 1580 ± 730 | EP2-receptor agonist.[9] | An EP2 agonist with lower potency.[9] |
Signaling Pathways and Experimental Workflows
The activation of the EP2 receptor by an agonist like this compound initiates a well-defined signaling cascade. Understanding this pathway and the experimental workflows to study it is fundamental for researchers.
EP2 Receptor Signaling Pathway
Upon agonist binding, the EP2 receptor, a Gs protein-coupled receptor, activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][10] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[1][11] These effectors then modulate downstream targets, including transcription factors like CREB, to regulate gene expression and cellular function.[1]
Caption: EP2 Receptor Signaling Pathway.
Experimental Workflow for Comparing EP2 Agonists
A typical workflow to compare the performance of different EP2 agonists involves a series of in vitro assays to determine their binding affinity, functional potency, and selectivity.
Caption: Experimental Workflow for EP2 Agonist Comparison.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay measures the affinity of a compound for the EP2 receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and other test compounds for the EP2 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human EP2 receptor.
-
Radioligand (e.g., [3H]-PGE2).
-
Test compounds (this compound and other EP2 agonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filter harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add in the following order: binding buffer, cell membranes, radioligand, and either the test compound or vehicle.
-
To determine non-specific binding, add an excess of unlabeled PGE2 to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50) and efficacy.
Objective: To determine the EC50 and maximal efficacy (Emax) of this compound and other EP2 agonists.
Materials:
-
Cells expressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Test compounds (this compound and other EP2 agonists).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
96- or 384-well cell culture plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in multi-well plates and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate the cells.
-
Prepare serial dilutions of the test compounds in stimulation buffer.
-
Add the diluted compounds to the cells and incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Lyse the cells (if required by the assay kit) to release intracellular cAMP.
-
Follow the instructions of the specific cAMP assay kit to measure the cAMP concentration in each well.
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the agonist.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) using non-linear regression analysis.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the EP2 receptor, providing an early readout of receptor activation.
Objective: To measure the agonist-stimulated binding of [35S]GTPγS to G proteins coupled to the EP2 receptor.
Materials:
-
Cell membranes from cells expressing the EP2 receptor.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds (this compound and other EP2 agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well plates.
-
Filter harvester and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add cell membranes, GDP, and the test compounds.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Determine the agonist-stimulated increase in [35S]GTPγS binding and generate dose-response curves to calculate EC50 values.
References
- 1. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid-Induced Ocular Hypertension in Mice Is Differentially Reduced by Selective EP2, EP3, EP4, and IP Prostanoid Receptor Agonists. [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 11. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Validating (S)-Butaprost Free Acid Effects with Knockout Models: A Comparative Guide
(S)-Butaprost free acid is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This guide provides a comparative analysis of this compound's effects, validated through the use of EP2 receptor knockout models, to assist researchers, scientists, and drug development professionals in their study design and interpretation.
Comparison of Pharmacological Probes for EP2 Receptor Studies
The validation of (S)-Butaprost's effects relies on comparing its activity with other pharmacological tools, such as alternative agonists and antagonists, in both wild-type and EP2 knockout models.
| Compound | Type | Target(s) | Potency (Ki/IC50/EC50) | Key Characteristics |
| This compound | Agonist | EP2 | Ki: 2.4 µM (murine EP2), EC50: 33 nM | Highly selective for the EP2 receptor. |
| ONO-AE1-259 | Agonist | EP2 | - | A selective EP2 receptor agonist used in in vivo studies to explore the receptor's role. |
| PF-04418948 | Antagonist | EP2 | IC50: 16 nM | An orally active, potent, and selective EP2 receptor antagonist. |
In Vivo Effects of EP2 Modulation in Wild-Type vs. Knockout Models
The use of EP2 knockout mice is crucial for definitively attributing the pharmacological effects of (S)-Butaprost to the EP2 receptor.
| Treatment | Animal Model | Key Findings | Reference |
| This compound | Wild-type mice | Can induce various physiological effects, including modulation of inflammation and tumor growth, depending on the model. | |
| This compound | EP2 Knockout mice | The effects observed in wild-type mice are significantly attenuated or absent, confirming the EP2 receptor as the primary target. | |
| Vehicle/Control | Wild-type mice | Baseline physiological and pathological readouts. | N/A |
| Vehicle/Control | EP2 Knockout mice | Baseline physiological and pathological readouts in the absence of the EP2 receptor. | N/A |
Experimental Protocols
In Vivo Administration of this compound in Mice
Objective: To assess the physiological or pathological effects of this compound in a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., saline, PBS with 0.1% DMSO)
-
Wild-type and EP2 knockout mice
-
Syringes and needles for administration (intravenous, intraperitoneal, or subcutaneous)
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the appropriate vehicle to the desired concentration. Ensure complete dissolution.
-
Animal Groups: Divide mice into four groups:
-
Wild-type + Vehicle
-
Wild-type + this compound
-
EP2 Knockout + Vehicle
-
EP2 Knockout + this compound
-
-
Administration: Administer the prepared solution or vehicle to the mice according to the chosen route and dosing schedule. For example, an intravenous injection of butaprost in 100-μL physiologic saline.
-
Monitoring: Observe the animals for any acute effects and monitor the desired physiological or pathological parameters over the course of the study.
Tumor Growth Measurement in a Mouse Xenograft Model
Objective: To evaluate the effect of this compound on tumor growth.
Materials:
-
Tumor cells for implantation
-
Wild-type and EP2 knockout mice
-
Calipers for tumor measurement
-
This compound and vehicle
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) using calipers at regular intervals (e.g., 2-3 times per week).
-
Treatment Initiation: When tumors reach a predetermined size, randomize the mice into the treatment and control groups as described in the previous protocol.
-
Data Analysis: Calculate tumor volume using the formula: Volume = (length × width²) / 2. Plot the mean tumor volume for each group over time to assess the effect of the treatment.
cAMP Immunoassay
Objective: To measure the intracellular accumulation of cyclic AMP (cAMP) in response to EP2 receptor activation.
Materials:
-
Cells expressing the EP2 receptor (e.g., HEK293-EP2)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP immunoassay kit
Procedure:
-
Cell Culture: Culture the EP2-expressing cells in appropriate multi-well plates.
-
Pre-treatment: Before stimulation, pre-treat the cells with a PDE inhibitor for a specified time (e.g., 25 minutes) to prevent cAMP degradation.
-
Stimulation: Add this compound at various concentrations to the cell wells and incubate for a defined period (e.g., 15 or 60 minutes).
-
Lysis and Assay: Lyse the cells and perform the cAMP immunoassay according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of cAMP in each sample and plot the dose-response curve for this compound.
Signaling Pathways and Experimental Workflows
Caption: EP2 Receptor Signaling Pathway
Caption: Experimental Workflow for Validation
A Comparative Guide to the Effects of (S)-Butaprost Free Acid and Prostaglandin E2
This guide provides a detailed comparison between the endogenous prostaglandin E2 (PGE2) and the synthetic EP2 receptor agonist, (S)-Butaprost free acid. It is intended for researchers, scientists, and professionals in drug development to objectively evaluate their distinct pharmacological profiles, supported by experimental data, detailed protocols, and clear visualizations of their signaling mechanisms.
Introduction
Prostaglandin E2 (PGE2) is a principal lipid mediator derived from arachidonic acid, exerting a wide array of physiological and pathological effects by activating four distinct G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1][2] This broad receptor activity results in complex and often opposing biological outcomes, making it challenging to isolate the function of a single pathway.[2] this compound is a potent and selective agonist for the EP2 receptor, widely used as a pharmacological tool to investigate the specific roles of EP2-mediated signaling pathways, distinct from the multifaceted effects of PGE2.[3][4][5]
Receptor Binding and Potency
The primary distinction between PGE2 and (S)-Butaprost lies in their receptor selectivity. PGE2 is a non-selective agonist that binds to all four EP receptor subtypes, whereas (S)-Butaprost is highly selective for the EP2 receptor.[3][6] However, the affinity of PGE2 for the EP2 receptor is significantly higher than that of Butaprost.
| Compound | Receptor Target(s) | Binding Affinity (Ki) | Potency (EC50) | Reference |
| PGE2 | EP1, EP2, EP3, EP4 | ~43 nM (for human EP2) | ~43 nM (cAMP stimulation in COS cells) | [4] |
| This compound | Selective for EP2 | ~2.4 µM (for murine EP2) | ~33 nM (murine EP2); ~5 µM (cAMP stimulation in COS cells) | [4][7] |
Signaling Pathways
The differential receptor activation by PGE2 and (S)-Butaprost leads to distinct downstream intracellular signaling cascades.
PGE2 Signaling: PGE2's activation of four different receptors initiates multiple signaling pathways. EP2 and EP4 receptors couple to the Gs alpha subunit (Gαs) to activate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[2][8] Conversely, the EP3 receptor couples to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase and reduces cAMP levels.[2] The EP1 receptor couples to the Gq alpha subunit (Gαq), activating phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca2+).[2]
References
- 1. researchgate.net [researchgate.net]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
A Comparative Analysis of (S)-Butaprost Free Acid and Bimatoprost on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of (S)-Butaprost free acid and bimatoprost on gene expression, drawing upon available experimental data. The information is intended to assist researchers in understanding the distinct molecular mechanisms of these two compounds, which are both relevant in ophthalmological research, particularly in the context of glaucoma treatment. While both are lipid mediators influencing ocular physiology, their receptor targets and subsequent signaling cascades result in differential gene expression profiles.
Overview of Compounds
This compound is a potent and highly selective agonist for the prostaglandin E2 (PGE2) receptor subtype EP2.[1][2] The EP2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs-alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3]
Bimatoprost is a synthetic prostamide, an analogue of prostaglandin F2-alpha.[4] It is a prodrug that is hydrolyzed in the eye to its active form, bimatoprost free acid.[5] Bimatoprost and its free acid are known to act on the prostamide receptor and the prostaglandin F (FP) receptor, which are GPCRs that couple to the Gq-alpha subunit, activating the phospholipase C pathway and the Rho/ROCK pathway.[6][7]
Comparative Gene Expression Data
Direct, comprehensive comparative studies on the global gene expression profiles of this compound and bimatoprost are limited. However, existing research provides insights into their differential effects on specific genes in ocular tissues. The following tables summarize key findings from studies investigating the impact of these compounds on gene expression.
Table 1: Differential Gene Expression in Human Primary Trabecular Meshwork Cells
| Gene/Protein | Bimatoprost (1µM) | Bimatoprost Free Acid (1µM) | Fold Change | Time Point | Reference |
| TGF-β2 | ↓ | ↓ | Not specified | 24 & 72 hours | [8] |
| TNF | ↓ | ↓ | Not specified | 24 & 72 hours | [8] |
| IGF-1 | ↓ | ↓ | Not specified | 24 & 72 hours | [8] |
| HGF | ↓ | ↓ | Not specified | 24 & 72 hours | [8] |
| c-fos | ↓ | ↓ | Not specified | 24 & 72 hours | [8] |
| c-jun | ↓ | ↓ | Not specified | 24 & 72 hours | [8] |
| Histone deacetylase | ↑ | ↑ | Not specified | 24 & 72 hours | [8] |
Note: In this study, out of 182 sequences differentially expressed by bimatoprost treatment, 134 were also differentially expressed by bimatoprost free acid.[8]
Table 2: Comparison of (S)-Butaprost and Bimatoprost on CCN Family Gene Expression
| Gene | (S)-Butaprost | Bimatoprost | Cell/Tissue Type | Reference |
| Cyr61 (CCN1) | ↑ | ↑ | Feline Iris & Human Ciliary Smooth Muscle Cells | [7][9] |
| CTGF (CCN2) | No significant change | No significant change | Feline Iris & Human Ciliary Smooth Muscle Cells | [7][9] |
Table 3: Effects of Bimatoprost on Other Relevant Genes
| Gene | Effect of Bimatoprost | Cell/Tissue Type | Reference |
| NF-κB p65 | ↑ (2.5-fold) | MOLT-3 cells | [10][11] |
| IκBα | ↓ (to near zero) | MOLT-3 cells | [10][11] |
| MMP-9 | ↑ | MOLT-3 cells | [10][11] |
| TIMP-4 | ↓ | MOLT-3 cells | [10][11] |
| Fibronectin | ↓ | MOLT-3 cells | [10][11] |
| Aquaporin-1 | ↓ | MOLT-3 cells & Rabbit Ciliary Epithelium | [10][12] |
| NRP-2 | ↓ (33% at 10nM) | Human Ciliary Body Smooth Muscle Cells | [13] |
| MMP1 | ↑ (dose-dependent) | Human Trabecular Meshwork Cells | [14] |
| MMP10 | ↑ (dramatic increase in glaucomatous TM cells) | Human Trabecular Meshwork Cells | [14] |
Signaling Pathways and Experimental Workflows
The distinct signaling pathways activated by this compound and bimatoprost are central to their differential effects on gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharm.emory.edu [pharm.emory.edu]
- 4. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of prostaglandin F2alpha, bimatoprost (prostamide), and butaprost (EP2 agonist) on Cyr61 and connective tissue growth factor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]
- 11. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
(S)-Butaprost Free Acid: A Comparative Guide to its Prostanoid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of (S)-Butaprost free acid with a panel of human prostanoid receptors. This compound is widely recognized as a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Understanding its binding affinity and functional activity at other prostanoid receptors—EP1, EP3, EP4, DP, FP, IP, and TP—is crucial for accurate interpretation of experimental results and for the development of targeted therapeutics. This document summarizes key experimental data, details the methodologies used to obtain this data, and illustrates the relevant biological pathways.
Executive Summary
This compound demonstrates significant selectivity for the human EP2 receptor. While it acts as a potent partial agonist at the EP2 receptor, its binding affinity and functional activity at other prostanoid receptors are considerably lower. This selectivity makes it a valuable tool for investigating the specific physiological and pathological roles of the EP2 receptor.
Comparative Analysis of Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of this compound for various human prostanoid receptors, as determined by radioligand binding assays.
| Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] |
| EP2 | This compound | 73 [1] |
| EP1 | This compound | >10,000 |
| EP3 | This compound | >10,000 |
| EP4 | This compound | >10,000 |
| DP | This compound | >10,000 |
| FP | This compound | >10,000 |
| IP | This compound | >10,000 |
| TP | This compound | >10,000 |
Data for EP1, EP3, EP4, DP, FP, IP, and TP receptors is extrapolated from qualitative statements indicating no appreciable binding at concentrations up to 10 µM.
Functional Activity Comparison
The functional activity of this compound was assessed by measuring its ability to stimulate or inhibit second messenger production upon binding to the respective prostanoid receptors. For Gs-coupled receptors (EP2, EP4, DP, IP), this is typically measured as an increase in intracellular cyclic AMP (cAMP). For Gq-coupled receptors (EP1, FP, TP), it is measured as an increase in intracellular calcium ([Ca2+]i), and for Gi-coupled receptors (EP3), as an inhibition of cAMP production.
| Receptor Subtype | Second Messenger | Functional Activity (EC50) [nM] | Agonist Type |
| EP2 | cAMP increase | ~300 | Partial Agonist |
| EP1 | [Ca2+]i increase | No significant activity | - |
| EP3 | cAMP inhibition | No significant activity | - |
| EP4 | cAMP increase | No significant activity | - |
| DP | cAMP increase | No significant activity | - |
| FP | [Ca2+]i increase | No significant activity | - |
| IP | cAMP increase | No significant activity | - |
| TP | [Ca2+]i increase | No significant activity | - |
Data for receptors other than EP2 is based on the lack of reported significant functional activity.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for each prostanoid receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the individual human prostanoid receptors (e.g., HEK293 or CHO cells) are prepared.
-
Competitive Binding: A constant concentration of a specific high-affinity radioligand for each receptor (e.g., [3H]-PGE2 for EP receptors) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Measurement)
Objective: To determine the functional activity (EC50) and efficacy of this compound at Gs- and Gi-coupled prostanoid receptors.
Methodology:
-
Cell Culture: Cells expressing the specific prostanoid receptor are cultured in appropriate media.
-
Stimulation: Cells are treated with increasing concentrations of this compound. For Gi-coupled receptors, cells are co-stimulated with an adenylyl cyclase activator like forskolin.
-
Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined from the dose-response curve. Efficacy is determined by comparing the maximal response to that of a full agonist.
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. The diagram below illustrates the primary signaling pathways associated with the prostanoid receptors discussed in this guide.
Conclusion
The available data robustly supports the classification of this compound as a selective EP2 receptor agonist. Its high affinity and partial agonist activity at the EP2 receptor, coupled with its negligible interaction with other prostanoid receptors, make it an indispensable pharmacological tool. For researchers investigating the roles of the EP2 receptor in various physiological and disease processes, this compound offers a high degree of specificity, minimizing the potential for confounding off-target effects. This comparative guide underscores the importance of using well-characterized pharmacological agents and provides the necessary data and protocols to support rigorous scientific inquiry.
References
(S)-Butaprost Free Acid: A Comparative Guide to its EP2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of (S)-Butaprost free acid, a potent agonist for the E-type prostanoid 2 (EP2) receptor. Its performance is evaluated against other common EP receptor agonists, supported by experimental data and detailed methodologies.
This compound is recognized as a highly selective agonist for the EP2 receptor, a G-protein coupled receptor that stimulates the cAMP second messenger signal transduction pathway.[1][2] This selectivity is crucial for researchers investigating the specific roles of the EP2 receptor in various physiological and pathological processes, including inflammation, ocular hypotension, and neuroprotection.[3][4][5]
Comparative Selectivity Profile
The selectivity of this compound is best understood by comparing its binding affinity (Ki) and functional potency (EC50) across a range of prostanoid receptors against other known agonists.
| Compound | EP1 (Ki, nM) | EP2 (Ki, nM) | EP3 (Ki, nM) | EP4 (Ki, nM) | DP (Ki, nM) | FP (Ki, nM) | IP (Ki, nM) | TP (Ki, nM) | EP2 (EC50, nM) |
| This compound | >10000 | 73 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 | 33 |
| Prostaglandin E2 (PGE2) | 16 | 3 | 3.6 | 0.8 | 61 | 110 | 25 | 160 | 0.092 |
| Butaprost | - | 2400 | - | - | - | - | - | - | - |
| Misoprostol | 430 | 1100 | 120 | 240 | - | - | - | - | - |
| Sulprostone | 180 | >10000 | 2.5 | 1300 | - | - | - | - | - |
Note: Ki and EC50 values can vary depending on the experimental conditions and cell systems used. The data presented is a synthesis from multiple sources for comparative purposes.
As the table illustrates, this compound demonstrates high selectivity for the EP2 receptor with a Ki of 73 nM and an EC50 of 33 nM.[3][6] In contrast, the endogenous ligand Prostaglandin E2 (PGE2) binds with high affinity to all EP receptor subtypes.[7] Other synthetic agonists like misoprostol and sulprostone also exhibit activity across multiple EP receptors. Butaprost, the methyl ester prodrug of butaprost free acid, is significantly less potent.[3]
Signaling Pathways and Experimental Workflows
To understand how the selectivity of this compound is determined, it is important to visualize the underlying biological processes and experimental procedures.
Caption: EP2 Receptor Signaling Pathway.
The diagram above illustrates the signaling cascade initiated by the binding of this compound to the EP2 receptor. This interaction activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and subsequent downstream cellular responses.
Caption: Radioligand Displacement Assay Workflow.
The selectivity of a compound is experimentally determined using assays such as the radioligand displacement assay depicted above. This method quantifies the ability of an unlabeled compound, in this case this compound, to displace a radiolabeled ligand from its receptor. The resulting data is used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) to reflect the binding affinity of the compound for the receptor.[8]
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of a compound's selectivity profile.
Radioligand Binding Assay Protocol
This protocol is designed to determine the binding affinity (Ki) of this compound for various prostanoid receptors.
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human prostanoid receptors (EP1, EP2, EP3, EP4, DP, FP, IP, and TP) are prepared.
-
Incubation: In a 96-well plate, incubate the cell membranes (20-50 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2 for EP receptors) and a range of concentrations of this compound (e.g., 0.1 nM to 10 µM). The incubation is typically carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) for 60-120 minutes at room temperature.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
cAMP Functional Assay Protocol
This protocol measures the functional potency (EC50) of this compound at the EP2 receptor.
-
Cell Culture: HEK293 cells stably expressing the human EP2 receptor are cultured in appropriate media.[7]
-
Cell Plating: Cells are seeded into 96-well plates and grown to near confluency.
-
Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[7][9] After a pre-incubation period, cells are stimulated with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 15-30 minutes at 37°C.
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a commercially available cAMP assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[9][10]
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of (S)-Butaprost Free Acid and CP-533536: Two Potent and Selective EP2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonists: (S)-Butaprost free acid and CP-533536. Both compounds are instrumental in investigating the physiological and pathological roles of the EP2 receptor, a key player in inflammation, bone formation, and various cellular signaling processes. This document aims to provide an objective comparison of their pharmacological properties, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences and Structures
(S)-Butaprost is a synthetic analog of PGE2, sharing a similar prostanoid chemical structure. In contrast, CP-533536 is a non-prostanoid agonist, featuring a distinct 3-pyridyl sulphonamide scaffold.[1][2] This structural divergence can influence their pharmacokinetic properties and potential off-target effects.
Quantitative Comparison of Pharmacological Parameters
The following tables summarize the available quantitative data for this compound and CP-533536, focusing on their binding affinity, potency, and selectivity for the EP2 receptor. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.
Table 1: Receptor Binding Affinity and Potency
| Parameter | This compound | CP-533536 | Reference(s) |
| Binding Affinity (Ki) | 2.4 µM (murine EP2) | Not explicitly found | [3][4] |
| Potency (EC50/IC50) | cAMP Accumulation: - 33 nM (murine EP2) Inhibition of Neutrophil Chemotaxis: - 106.4 nM | cAMP Accumulation: - 50 nM (IC50, HEK-293 cells) Inhibition of Mast Cell Degranulation: - Max inhibition at 10⁻⁸ M | [3][5] |
Table 2: Receptor Selectivity
| Compound | Selectivity Profile | Reference(s) |
| This compound | ~18-fold selective for EP2 over EP3. Less active against murine EP1, EP3, and EP4 receptors. | [4][5][6] |
| CP-533536 | ~64-fold selective for EP2 over EP4 receptor. | [5][6] |
Table 3: Comparative Efficacy in a Functional Assay
| Assay | This compound | CP-533536 | Reference(s) |
| Inhibition of Mast Cell Degranulation (LAD2 cells) | Higher inhibition (50.5%) | Lower inhibition (37.2%) | [1] |
Signaling Pathways and Experimental Workflows
The activation of the EP2 receptor by both (S)-Butaprost and CP-533536 initiates a canonical signaling cascade involving Gαs protein stimulation, leading to the production of cyclic AMP (cAMP).
A common method to quantify the activity of EP2 agonists is the cAMP accumulation assay. The general workflow for such an assay is depicted below.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the EP2 receptor.
1. Materials:
-
Membrane preparation from cells expressing the human EP2 receptor.
-
Radioligand (e.g., [³H]-PGE2).
-
Test compounds: this compound and CP-533536.
-
Non-specific binding control (e.g., a high concentration of unlabeled PGE2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
GF/B filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 37°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol outlines a typical procedure for measuring the potency (EC50) of an agonist in stimulating cAMP production.
1. Materials:
-
Cells stably or transiently expressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds: this compound and CP-533536.
-
Forskolin (positive control, directly activates adenylyl cyclase).
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
2. Procedure:
-
Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
The next day, replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate for a short period (e.g., 30 minutes).
-
Add serial dilutions of the test compounds or forskolin to the wells.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells according to the detection kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the chosen detection method.
-
Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[7][8]
Summary and Conclusion
Both this compound and CP-533536 are valuable pharmacological tools for studying the EP2 receptor. (S)-Butaprost, as a prostanoid analog, closely mimics the endogenous ligand PGE2. CP-533536, with its distinct non-prostanoid structure, offers an alternative chemical probe that may exhibit different pharmacokinetic and pharmacodynamic properties.
The available data suggest that both compounds are potent and selective EP2 agonists. However, their relative potency and selectivity can vary depending on the specific assay and cell type used. For instance, in one study, (S)-Butaprost showed greater efficacy in inhibiting mast cell degranulation compared to CP-533536.[1] The choice between these two agonists will ultimately depend on the specific research question, the experimental system, and the desired pharmacological profile. For studies requiring a prostanoid-like structure, (S)-Butaprost is the logical choice. For investigations where a non-prostanoid scaffold is preferred to explore different binding modes or to potentially avoid certain off-target effects associated with prostanoids, CP-533536 is an excellent alternative.
Researchers are encouraged to carefully consider the available data and, if possible, perform head-to-head comparisons under their own experimental conditions to make the most informed decision for their studies.
References
- 1. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
A Comparative Analysis of (S)-Butaprost Free Acid Across Diverse Cell Lines
(S)-Butaprost free acid, a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype EP2, exhibits a range of cellular effects that are highly dependent on the cell type and its underlying signaling machinery. This guide provides a comparative overview of the functional responses to (S)-Butaprost in various cell lines, supported by experimental data and detailed protocols. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of (S)-Butaprost's therapeutic potential.
Quantitative Comparison of (S)-Butaprost Activity
The following table summarizes the key quantitative findings on the effects of (S)-Butaprost across different cell lines. These data highlight the compound's diverse biological activities, from anti-inflammatory actions in mast cells to anti-fibrotic effects in kidney cells and regulation of muscle cell differentiation.
| Cell Line | Organism | Key Effect | Concentration | Quantitative Result | Reference |
| LAD2 (human mast cell line) | Human | Inhibition of β-hexosaminidase release | 10⁻⁷ M - 10⁻⁴ M | Dose-dependent inhibition, reaching 50.5% at higher concentrations. | [1] |
| C57.1 (murine mast cell line) | Mouse | Inhibition of FcεRI-mediated degranulation | Not specified | Significantly reduced degranulation by 20.7% to 42.85%. | [1] |
| Peritoneum-derived mast cells (PDMCs) | Mouse | Inhibition of β-hexosaminidase release | 10⁻⁶ M - 10⁻⁵ M | Dose-dependent inhibition, virtually reaching baseline at 10⁻⁵ M. | [1] |
| MDCK (Madin-Darby Canine Kidney cells) | Dog | Reduction of TGF-β-induced fibronectin expression and Smad2 phosphorylation | 50 μM | Significantly reduced markers of epithelial-mesenchymal transition. | [2][3][4] |
| hEP2-HEK293/EBNA cells | Human | Upregulation of Nur77 mRNA expression | 1 nM - 100 nM | Approximately five-fold upregulation in a dose- and time-dependent manner. | [2] |
| Human Airway Smooth Muscle (ASM) cells | Human | Increased cAMP production | 0.3 μM - 1 μM | Dose-dependent increase in cAMP, most prominent in non-raft and nuclear compartments. | [5][6] |
| Hu5/KD3 (human myoblast cell line) | Human | Inhibition of myotube formation (reduced fusion index) | 0.01 µg/ml - 5 µg/ml | Dose-dependent reduction in the fusion index of muscle progenitors. | [7] |
| SK-N-AS (human neuroblastoma cell line) | Human | Induction of cAMP | EC₅₀ = 0.17 μM | Dose-dependent increase in cAMP, confirming EP2 receptor activation. | [8] |
| Murine calvarial osteoblasts | Mouse | Stimulation of cAMP production and COX-2 expression | Not specified | Effective stimulator of cAMP, with efficacy similar to another EP2 agonist. | [9] |
| HEK293 cells overexpressing EP2 | Human | Increased p38 phosphorylation | 1 μM | Significant increase in p38 phosphorylation, independent of G-protein activity. | [10] |
Signaling Pathways of (S)-Butaprost
(S)-Butaprost primarily exerts its effects by binding to the EP2 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of a stimulatory G protein (Gαs), which in turn activates adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels.[11][12] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[9]
However, evidence suggests the engagement of non-canonical pathways as well. For instance, in HEK293 cells, EP2 receptor activation can lead to p38 MAPK phosphorylation via a Src-dependent and β-arrestin-involved mechanism, independent of G-protein signaling.[10] Furthermore, in hEP2-HEK293/EBNA cells, Butaprost-induced Nur77 gene expression is mediated through a PKC pathway.[2]
References
- 1. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. "Compartmentalized cAMP Responses to Prostaglandin EP2 Receptor Activat" by Shailesh R. Agarwal, Kathryn Miyashiro et al. [digitalcommons.chapman.edu]
- 6. Compartmentalized cAMP responses to prostaglandin EP2 receptor activation in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stimulation of cAMP production and cyclooxygenase-2 by prostaglandin E(2) and selective prostaglandin receptor agonists in murine osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP2 Induces p38 Phosphorylation via the Activation of Src in HEK 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
A Comparative Guide to the Efficacy of (S)-Butaprost Free Acid and Endogenous Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the synthetic EP2 receptor agonist, (S)-Butaprost free acid, and its primary endogenous counterpart, Prostaglandin E2 (PGE2). The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate ligands for their studies.
Introduction
Prostaglandin E2 (PGE2) is a principal endogenous prostanoid that exerts a wide array of physiological and pathological effects through its interaction with four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1] The EP2 receptor, in particular, is a key mediator of inflammatory responses, smooth muscle relaxation, and immune modulation.[2] this compound is a synthetic analog of PGE2 that exhibits high selectivity for the EP2 receptor, making it a valuable tool for elucidating the specific functions of this receptor subtype.[3] This guide presents a comparative analysis of the binding affinity and functional potency of this compound and PGE2, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the quantitative data on the binding affinity (Ki) and functional efficacy (EC50) of this compound and PGE2 at the human EP2 receptor.
Table 1: Comparative Binding Affinity (Ki) at Human EP2 Receptor
| Ligand | Ki (nM) | Radioligand | Cell Line | Reference |
| This compound | ~2400 | [3H]-PGE2 | Murine EP2 | [4] |
| Prostaglandin E2 (PGE2) | ~13 | [3H]-PGE2 | Human EP2 | [1] |
Note: Data for this compound on human EP2 receptor is limited in direct radioligand binding assays. The provided value is for the murine receptor and serves as an indicator of its lower affinity compared to PGE2.
Table 2: Comparative Functional Potency (EC50) for cAMP Production via Human EP2 Receptor
| Ligand | EC50 (nM) | Assay Type | Cell Line | Reference |
| This compound | 33 | cAMP accumulation | Murine EP2 | [4] |
| Prostaglandin E2 (PGE2) | 0.092 | LANCE® Ultra cAMP | HEK-293 | [5] |
Note: The EC50 values are from different studies and experimental conditions, which may influence the absolute values. However, they consistently demonstrate that PGE2 is more potent than this compound in activating the EP2 receptor.
Signaling Pathways
Activation of the EP2 receptor by both this compound and PGE2 primarily initiates a signaling cascade through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response. Additionally, EP2 receptor activation can engage other signaling pathways, including those involving β-arrestin and exchange protein activated by cAMP (Epac).[1]
Caption: EP2 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of unlabeled ligands, such as this compound, by measuring their ability to compete with a radiolabeled ligand, typically [3H]-PGE2, for binding to the EP2 receptor.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human EP2 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method like the BCA assay.[6]
2. Binding Assay:
-
In a 96-well plate, add the following components in triplicate:
-
50 µL of assay buffer.
-
50 µL of unlabeled competing ligand (this compound or PGE2) at various concentrations.
-
50 µL of [3H]-PGE2 at a fixed concentration (typically at its Kd).
-
100 µL of the membrane preparation (containing a defined amount of protein).
-
-
For total binding, replace the competing ligand with assay buffer.
-
For non-specific binding, add a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[6]
3. Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay
This protocol measures the functional potency (EC50) of agonists by quantifying the amount of intracellular cAMP produced upon receptor activation.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human EP2 receptor in appropriate growth medium.
-
Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.
2. Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer (e.g., HBSS or DMEM).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of the agonist (this compound or PGE2) to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
3. Cell Lysis and cAMP Quantification:
-
Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.
-
Quantify the intracellular cAMP levels using a competitive immunoassay format, such as:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Based on the competition between cAMP in the sample and a fixed amount of enzyme-labeled cAMP for binding to an anti-cAMP antibody.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Involves a competition between cellular cAMP and a fluorescently labeled cAMP analog for binding to an antibody coupled to a fluorescent donor.[5]
-
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Conclusion
The data presented in this guide highlight the key differences between the synthetic EP2 agonist this compound and the endogenous ligand PGE2. While both compounds activate the EP2 receptor and stimulate cAMP production, PGE2 exhibits significantly higher binding affinity and functional potency. However, the high selectivity of this compound for the EP2 receptor makes it an invaluable tool for isolating and studying the specific physiological and pathological roles of this receptor subtype, minimizing the confounding effects of activating other EP receptors. The choice between these ligands will ultimately depend on the specific objectives of the research, with PGE2 being suitable for studying the overall effects of the endogenous signaling molecule and this compound being ideal for targeted investigations of EP2 receptor function.
References
- 1. pharm.emory.edu [pharm.emory.edu]
- 2. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Navigating the Safe Disposal of (S)-Butaprost Free Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. (S)-Butaprost free acid, a potent and selective EP2 receptor agonist, requires careful handling and adherence to specific disposal protocols to mitigate risks. This guide provides essential, step-by-step information for its safe disposal.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it into a sealed container for disposal as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound, like other laboratory chemicals, should be treated as a hazardous waste process.[1][2]
-
Waste Identification and Classification:
-
Segregation:
-
Segregate this compound waste from other waste streams.[1] Do not mix it with non-hazardous waste or incompatible chemicals.
-
Keep it separate from strong acids, bases, and oxidizing agents.
-
-
Containerization:
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste storage area.[1]
-
The storage area should be away from heat, sparks, and open flames.[3]
-
Prostaglandin analogs are typically stored at low temperatures (e.g., -20°C) for stability.[6] While this is crucial for the pure compound, waste storage should follow institutional guidelines, which may not require refrigeration.
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should be placed in the designated hazardous waste container.
-
Empty containers that held the stock solution should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]
-
-
Arranging for Professional Disposal:
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 394.54 g/mol | [8] |
| Molecular Formula | C23H38O5 | [9] |
| Hazard Classification (based on (R)-enantiomer) | Flammable Liquid 2, Eye Irritation 2A, Specific Target Organ Toxicity - Single Exposure 3 | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 5. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 6. benchchem.com [benchchem.com]
- 7. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
Safeguarding Your Research: A Guide to Handling (S)-Butaprost Free Acid
(S)-Butaprost free acid, a potent and selective EP2 receptor agonist, is a valuable tool in prostaglandin research. As with any biologically active compound, ensuring the safety of laboratory personnel is paramount. This guide provides essential information on the personal protective equipment (PPE), handling procedures, and disposal of this compound to maintain a safe and efficient research environment.
Personal Protective Equipment (PPE) Requirements
When handling this compound, a comprehensive approach to personal protection is crucial to prevent accidental exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or butyl rubber gloves. | To prevent skin contact with the compound. |
| Eye and Face Protection | Safety Goggles | Goggles with indirect ventilation. | To protect eyes from splashes and fumes.[1] |
| Face Shield | Recommended when there is a significant risk of splashing. | To provide an additional layer of protection for the entire face.[1][2] | |
| Body Protection | Laboratory Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Chemical Resistant Apron | Recommended for handling larger quantities or during procedures with a high splash risk. | To provide an additional barrier against chemical splashes. | |
| Respiratory Protection | Respirator | An N95 mask may be suitable for low-fume environments. For higher exposure risk, a full-face respirator with appropriate cartridges is recommended.[1] | To protect against inhalation of aerosolized particles or fumes, especially when handling the powdered form or creating solutions. |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational protocol is essential for minimizing exposure risk.
Preparation:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are readily available.
-
Review Safety Data Sheet (SDS): Always review the most current SDS for this compound before use.
Handling:
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.
-
Weighing: If working with the solid form, carefully weigh the required amount in a fume hood to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Avoid Contact: Exercise caution to avoid contact with skin, eyes, and clothing.[3] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Aerosol Prevention: Work in a manner that minimizes the generation of aerosols.
Post-Handling:
-
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the compound using an appropriate solvent.
-
Doffing PPE: Remove PPE in the designated area, being careful to avoid contaminating yourself. Dispose of single-use items in the appropriate waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and any solutions containing the compound should be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not empty into drains.[3]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, labeled hazardous waste container for disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
